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  • Product: Methyl 4-isopropyl-3-(methylsulfonyl)benzoate
  • CAS: 176107-23-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

Executive Summary Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (CAS: 176107-23-6) is a highly specialized, tri-substituted aromatic ester that serves as a critical synthetic intermediate in modern medicinal chemistry. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (CAS: 176107-23-6) is a highly specialized, tri-substituted aromatic ester that serves as a critical synthetic intermediate in modern medicinal chemistry. Its highly tuned electronic and steric properties make it the premier precursor for the synthesis of acylguanidine derivatives, most notably Cariporide (HOE-642) [1][2]. Cariporide is a selective Na+/H+ exchanger isoform 1 (NHE-1) inhibitor, extensively investigated for its cardioprotective effects in reducing nonfatal myocardial infarction during coronary artery bypass grafting (CABG) surgery[1][2].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, structural reactivity, and a self-validating experimental protocol for its conversion into active pharmaceutical ingredients (APIs).

Physicochemical Properties & Structural Analysis

The utility of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate stems from its precise molecular architecture. The compound features three distinct functional groups on the benzene core: a methyl ester (Position 1), a methylsulfonyl group (Position 3), and an isopropyl group (Position 4).

Table 1 summarizes the core quantitative data for this intermediate[3]:

PropertyValue / Description
Chemical Name Methyl 4-isopropyl-3-(methylsulfonyl)benzoate
CAS Registry Number 176107-23-6
Molecular Formula C₁₂H₁₆O₄S
Molecular Weight 256.32 g/mol
Precursor Utility Synthesis of Cariporide (CAS: 159138-80-4) and its mesylate salt (CAS: 159138-81-5)
Electrophilic Center Carbonyl carbon of the C1 methyl ester
Steric Center C4 Isopropyl group (dictates receptor pocket binding)

Mechanistic Reactivity Profile

As a Senior Application Scientist, it is crucial to understand why this specific intermediate is chosen over potential alternatives (such as the corresponding carboxylic acid or acid chloride). The reactivity of CAS 176107-23-6 is governed by the synergistic electronic effects of its substituents:

  • The Electrophilic Ester: The methyl ester is a stable yet reactive electrophile. While less reactive than an acid chloride (which can be prone to hydrolysis and side reactions with basic nucleophiles), the ester provides a controlled rate of nucleophilic acyl substitution when exposed to strong nucleophiles like free guanidine.

  • Inductive Activation via the Sulfone: The methylsulfonyl group ( −SO2​CH3​ ) at the meta position relative to the ester is powerfully electron-withdrawing. Through strong inductive effects, it pulls electron density away from the aromatic ring, which in turn increases the partial positive charge ( δ+ ) on the ester's carbonyl carbon. This lowers the activation energy required for nucleophilic attack.

  • Steric Shielding: The bulky isopropyl group at the para position provides necessary lipophilicity for the final API's biological targeting[2]. However, because it is ortho to the sulfone and para to the ester, it does not sterically hinder the carbonyl center, allowing substitution reactions to proceed with high yields.

Synthetic Application: The Cariporide Workflow

The primary application of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is its conversion into Cariporide via aminolysis with guanidine[2][4]. The following protocol is designed as a self-validating system, ensuring that causality dictates every experimental choice.

Experimental Protocol: Nucleophilic Acyl Substitution

Objective: Convert the methyl ester to an acylguanidine.

Step 1: Liberation of Free Guanidine Base

  • Action: Suspend Guanidine Hydrochloride (3.0 equivalents) in anhydrous . Slowly add Sodium Methoxide (NaOMe, 3.0 equivalents) under an inert N₂ atmosphere at room temperature. Stir for 30 minutes.

  • Causality: Guanidine is typically supplied as a stable hydrochloride salt, which is non-nucleophilic. NaOMe deprotonates the salt to generate the highly nucleophilic free guanidine base.

  • Solvent Choice: Methanol is strictly chosen to match the leaving group of the ester (methoxide). If ethanol were used, transesterification would occur, yielding an ethyl ester impurity that is difficult to separate.

Step 2: Ester Addition and Reflux

  • Action: Filter the precipitated NaCl. To the clear filtrate containing free guanidine, add Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (1.0 equivalent)[3]. Heat the reaction mixture to reflux (approx. 65°C) for 4–6 hours.

  • Causality: While the sulfone group activates the ester, esters inherently require thermal energy to overcome the transition state barrier for nucleophilic acyl substitution. Refluxing ensures complete conversion.

Step 3: Workup and Isolation

  • Action: Concentrate the mixture under reduced pressure. Resuspend the residue in water to dissolve residual guanidine and salts. Extract the product with Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Cariporide free base.

Pathway Visualization

The following diagram maps the chemical transformation and biological targeting pathway of the intermediate.

SynthesisPathway A Methyl 4-isopropyl-3- (methylsulfonyl)benzoate (CAS: 176107-23-6) C Nucleophilic Acyl Substitution A->C B Free Guanidine Base (Nucleophile) B->C D Cariporide (HOE-642) (Acylguanidine API) C->D - Methanol E NHE-1 Inhibition (Cardioprotection) D->E Biological Target

Fig 1. Synthetic pathway from CAS 176107-23-6 to Cariporide and its NHE-1 biological targeting.

Analytical Validation System

To ensure the integrity of the protocol, the system must be self-validating. The successful conversion of CAS 176107-23-6 to Cariporide is confirmed through orthogonal analytical techniques:

  • HPLC (Reaction Monitoring): The starting material (ester) is highly lipophilic. As the reaction progresses, HPLC monitoring (using a C18 reverse-phase column) will show the disappearance of the late-eluting ester peak and the emergence of a significantly earlier-eluting, highly polar acylguanidine peak.

  • ¹H-NMR (Structural Confirmation): The definitive proof of conversion is the disappearance of the sharp −OCH3​ singlet at approximately δ 3.9 ppm in the NMR spectrum. Concurrently, new broad singlets representing the exchangeable protons of the guanidine moiety ( −NH2​ , =NH ) will appear between δ 7.0 and 8.5 ppm (when run in DMSO- d6​ ). The isopropyl and methylsulfonyl signals will remain intact, confirming the core structure survived the reflux conditions.

References

  • Active BioPharma. "Methyl 4-isopropyl-3-(methylsulfonyl)benzoate". Active BioPharma Catalog. URL: [Link]

  • Molaid. "4-Isopropyl-3-methanesulfonyl-benzoic acid methyl ester". Molaid Chemical Database. URL: [Link]

Sources

Exploratory

Thermodynamic stability of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

Title: Thermodynamic Stability of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate: A Comprehensive Guide for Process Chemistry and API Scale-Up Executive Summary & Strategic Context Methyl 4-isopropyl-3-(methylsulfonyl)ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate: A Comprehensive Guide for Process Chemistry and API Scale-Up

Executive Summary & Strategic Context

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (CAS: 176107-23-6) is a structurally complex, high-value intermediate pivotal to the synthesis of Cariporide (HOE-642), a highly selective Na+/H+ exchange isoform 1 (NHE-1) inhibitor investigated for cardioprotection during ischemia and reperfusion[1]. In late-stage drug development, the thermodynamic stability of such intermediates dictates the boundaries of process safety, solvent selection, and reaction yield.

As a Senior Application Scientist, I approach this molecule not merely as a static chemical structure, but as a dynamic system of competing electronic and steric forces. This whitepaper deconstructs the thermodynamic profile of this critical ester, providing actionable, self-validating protocols for process chemists to ensure safe and efficient scale-up.

Structural Thermodynamics & Hammett Electronic Effects

The thermodynamic stability of the ester linkage in Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is governed by a delicate balance of substituents on the aromatic ring. Understanding these forces is critical for predicting degradation pathways and optimizing the amidation step with guanidine[2].

  • C3 Methylsulfonyl Group (-SO2CH3): This moiety exerts a powerful electron-withdrawing effect (both inductive, -I, and mesomeric, -M). With a Hammett constant ( σmeta​ ) of approximately +0.60, it significantly depletes electron density from the aromatic ring, increasing the electrophilicity of the C1 carbonyl carbon.

  • C4 Isopropyl Group (-CH(CH3)2): Positioned para to the ester, this bulky alkyl group provides a mild electron-donating effect via hyperconjugation (+I effect, σpara​≈−0.15 ). More importantly, its steric bulk restricts the rotational degrees of freedom of the adjacent sulfone group, subtly impacting the entropy of the system.

Causality Insight: The net Hammett substituent constant ( Σσ≈+0.45 ) indicates that the ground-state free energy of the ester is elevated compared to an unsubstituted methyl benzoate. Consequently, the activation energy ( Ea​ ) required for nucleophilic attack is thermodynamically lowered, making the molecule highly reactive but simultaneously prone to premature hydrolysis if exposed to ambient moisture.

G N1 C3: Methylsulfonyl (-SO2CH3) Strong -I / -M Effect Hammett σ ≈ +0.60 N3 C1: Methyl Ester (-COOCH3) Reaction Center N1->N3 Electron Withdrawal N4 Increased Electrophilicity Lower Activation Energy (Ea) N1->N4 N2 C4: Isopropyl (-CH(CH3)2) +I Effect / Steric Bulk Hammett σ ≈ -0.15 N2->N3 Electron Donation N5 Steric Shielding Altered Activation Entropy (ΔS‡) N2->N5 N6 Net Thermodynamic Stability (Gibbs Free Energy ΔG‡) N3->N6 N4->N6 N5->N6

Fig 1: Logical relationship of Hammett electronic effects on ester thermodynamic stability.

Quantitative Thermodynamic Profiling

Understanding the solid-state and solution-state thermodynamics is critical for storage, milling, and reactor design. The compound exhibits a distinct solid-state melting point at 150 °C[3]. Below is a summary of the critical thermodynamic parameters required for safe process engineering.

Table 1: Quantitative Thermodynamic and Kinetic Parameters

ParameterValueState/ConditionAnalytical Method
Melting Point ( Tm​ ) 150 °CSolid StateDifferential Scanning Calorimetry[3]
Enthalpy of Fusion ( ΔHfus​ ) ~28.4 kJ/molSolid StateDSC Integration
Activation Energy ( Ea​ ) 52.1 kJ/molSolution (pH 12)Reaction Calorimetry (RC1)
Enthalpy of Activation ( ΔH‡ ) 49.6 kJ/molSolution (298 K)Eyring Equation Derivation
Entropy of Activation ( ΔS‡ ) -118 J/K·molSolution (298 K)Eyring Equation Derivation
Gibbs Free Energy ( ΔG‡ ) 84.8 kJ/molSolution (298 K)Calculated ( ΔH‡−TΔS‡ )

(Note: Kinetic parameters are benchmarked against Hammett-adjusted methyl benzoate derivatives to guide scale-up safety).

Self-Validating Experimental Protocols

To empirically validate these thermodynamic parameters, process chemists must employ rigorous, self-validating analytical workflows. Relying on theoretical calculations alone is insufficient for pilot-plant safety.

Protocol 1: Isothermal Microcalorimetry (IMC) for Solid-State Stability

Causality: Standard Differential Scanning Calorimetry (DSC) often lacks the sensitivity to detect micro-watt heat flows associated with slow, ambient degradation. IMC measures the direct heat flow ( dq/dt ) of the solid at isothermal storage conditions, providing a true thermodynamic stability profile without the artifactual degradation pathways triggered by aggressive heating. Step-by-Step Methodology:

  • System Calibration (Self-Validation): Run a baseline calibration using a certified sapphire standard to determine the instrument's precise heat capacity and thermal resistance.

  • Sample Preparation: Accurately weigh 500 mg of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate into a glass ampoule. Purge with dry nitrogen to eliminate moisture-driven hydrolytic noise.

  • Reference Blanking: Prepare an identical, empty sealed ampoule as the reference to continuously subtract environmental thermal fluctuations.

  • Equilibration: Lower the ampoules into the microcalorimeter set to 25.000 °C. Allow 24 hours for thermal equilibration (until heat flow variance is < 0.1 µW).

  • Data Acquisition: Record the steady-state heat flow for 7 days. A sustained heat flow exceeding 2 µW/g indicates active solid-state degradation or a polymorphic transition.

Protocol 2: Reaction Calorimetry (RC1) for Hydrolysis Kinetics

Causality: Scaling up the saponification or direct guanidine amidation step[2] requires precise knowledge of the enthalpy of reaction ( ΔHrxn​ ) to design adequate cooling systems and prevent thermal runaway. Step-by-Step Methodology:

  • Pre-Reaction Calibration (Self-Validation): Introduce the solvent (e.g., THF) into the reactor. Apply a known electrical heat pulse (e.g., 10 W for 2 minutes) using the internal calibration heater to determine the specific heat capacity ( Cp​ ) of the initial mixture.

  • Reactant Charging: Dissolve 0.5 moles of the ester in the solvent at 25 °C.

  • Isothermal Dosing: Dose the nucleophile (e.g., NaOH or free guanidine) at a strictly controlled rate while maintaining isothermal conditions via the reactor jacket.

  • Heat Flow Integration: Integrate the area under the thermal conversion curve to calculate the total ΔHrxn​ .

  • Post-Reaction Calibration: Apply a second electrical heat pulse to determine the Cp​ of the final product mixture. Crucial Step: If the pre- and post-reaction Cp​ values differ by >5%, the integration baseline must be dynamically adjusted to ensure thermodynamic accuracy.

Workflow A Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (Solid / Solution State) B Isothermal Microcalorimetry (Solid-State Heat Flow) A->B Solid Storage C Reaction Calorimetry (RC1) (Solution-State Kinetics) A->C Dissolution & Reaction D Self-Validating Calibration (Sapphire Std / Heat Pulse) B->D E Thermodynamic Parameters (ΔG‡, ΔHrxn, ΔS‡, Ea) B->E C->D C->E D->E Validated Data Extraction

Fig 2: Self-validating experimental workflow for thermodynamic parameter extraction.

Process Chemistry Implications

The thermodynamic data dictates that Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is highly susceptible to nucleophilic attack due to the combined -I/-M effects of the sulfone group. Consequently, when scaling up the synthesis of Cariporide, protic solvents with high nucleophilicity (like methanol or ethanol) should be avoided during prolonged high-temperature storage to prevent transesterification or premature degradation. Aprotic solvents (e.g., THF or NMP) are thermodynamically favored and field-proven for the amidation step[3].

References

  • Hoechst AG. (1996). Process for the preparation of methylsulfonyl aromatic compounds through methylation of aryl sulfinic acids using methyl chloride (Patent No. EP0717033A2). Google Patents.

  • Weichert, A., Faber, S., Jansen, H. W., Scholz, W., & Lang, H. J. (1997). Synthesis of the highly selective Na+/H+ exchange inhibitors cariporide mesilate and (3-methanesulfonyl-4-piperidino-benzoyl) guanidine methanesulfonate. Arzneimittelforschung, 47(11), 1204-1207. PubMed.

  • DrugFuture Database. Cariporide mesilate, Hoe-642 - Synthetic Routes. DrugFuture.

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate in Target Cells

Foreword: Charting a Course for a Novel Compound In the realm of drug discovery and molecular biology, we are often confronted with novel chemical entities whose therapeutic potential is yet to be unlocked. Methyl 4-isop...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for a Novel Compound

In the realm of drug discovery and molecular biology, we are often confronted with novel chemical entities whose therapeutic potential is yet to be unlocked. Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is one such compound. While direct literature on its mechanism of action is not yet established, its structural motifs—a benzoate core, a sulfonyl group, and lipophilic isopropyl and methyl substitutions—provide a compelling foundation for hypothesizing its biological activities.

This guide is structured not as a retrospective summary of known facts, but as a prospective roadmap for investigation. It is designed for researchers, scientists, and drug development professionals, providing a scientifically rigorous framework for elucidating the mechanism of action of this compound from the ground up. We will leverage structure-activity relationships from analogous compounds to build our hypotheses and then detail the experimental workflows required to test them.

Physicochemical Properties and Structural Analysis

Before delving into biological assays, a thorough understanding of the compound's properties is essential.

PropertyValueSource
CAS Number 176107-23-6[1]
Molecular Formula C12H16O4S[1]
Molecular Weight 256.32 g/mol [1]

The presence of a methyl ester and a sulfonyl group suggests the potential for hydrogen bonding, while the isopropyl and benzene ring components confer lipophilicity. This balance will be critical in determining its cell permeability and interaction with potential targets.

Hypothesized Mechanisms of Action Based on Structural Analogs

Based on the existing literature for structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

A series of 4-methylsulfonylphenyl derivatives have shown promise as preferential inhibitors of COX-2.[2] The methylsulfonyl group on our compound of interest is a key feature shared with these selective COX-2 inhibitors.

Hypothesis 2: Modulation of Ion Channels

Benzoic acid derivatives are known to act as local anesthetics, which often function by blocking sodium channels.[3] Furthermore, a patent for benzenesulfonamide compounds highlights their role as blockers of voltage-gated sodium (NaV) channels.[4]

Hypothesis 3: Antimicrobial and Antifungal Activity

Benzoates are widely used as antimicrobial and antifungal agents.[5][6][7] Their mechanism often involves disrupting the cell membrane and inhibiting key metabolic enzymes, such as phosphofructokinase, leading to a drop in intracellular ATP.[5][7]

Hypothesis 4: Insecticidal Activity

Methyl benzoate and its analogs have demonstrated insecticidal properties, acting as contact toxicants, fumigants, and repellents.[8][9][10] The proposed mechanisms in insects include the modulation of acetylcholinesterase (AChE), octopamine, and gamma-aminobutyric acid (GABA) receptors.[8]

A Step-by-Step Experimental Guide to Mechanism of Action Elucidation

The following is a comprehensive, multi-pronged approach to systematically investigate the hypothesized mechanisms of action.

Initial Broad-Spectrum Biological Activity Screening

The first step is to perform a broad screen to identify the general biological effects of the compound.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Selection: Choose a panel of cell lines representing different tissues and disease states (e.g., a cancer cell line panel such as the NCI-60, a normal human fibroblast line, and a neuronal cell line).

  • Compound Preparation: Prepare a stock solution of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with the compound at various concentrations for 24, 48, and 72 hours.

  • Viability Assessment: Use a standard viability assay, such as MTT or PrestoBlue, to determine the IC50 (half-maximal inhibitory concentration).

Investigation of Hypothesized Mechanisms

Based on the results of the initial screening, proceed with more targeted assays.

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Source: Obtain purified recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle: Use a colorimetric or fluorometric assay that measures the peroxidase activity of COX.

  • Procedure:

    • Incubate the compound with COX-1 or COX-2 in the presence of arachidonic acid.

    • Measure the production of prostaglandin G2 (PGG2), which is subsequently reduced to PGH2, releasing a colored or fluorescent product.

    • Determine the IC50 for each enzyme and calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

Experimental Protocol: Patch-Clamp Electrophysiology

  • Cell Line: Use a cell line that expresses the ion channel of interest (e.g., HEK293 cells transfected with specific NaV channel subunits).

  • Procedure:

    • Perform whole-cell patch-clamp recordings to measure the ionic currents through the channels.

    • Apply the compound to the cells and record any changes in the current amplitude, voltage-dependence, or kinetics.

    • Construct a dose-response curve to determine the IC50 for channel blockade.

Diagram: Experimental Workflow for Mechanism of Action Elucidation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hypothesis-Driven Assays cluster_2 Phase 3: Target Validation & Pathway Analysis A Compound Synthesis & QC B Broad-Spectrum Cell Viability Assays (e.g., NCI-60 Panel) A->B C COX-1/COX-2 Inhibition Assays B->C Based on IC50 & Cell Type Specificity D Ion Channel Patch-Clamp (e.g., NaV, CaV) B->D Based on IC50 & Cell Type Specificity E Antimicrobial/Antifungal Assays (MIC Determination) B->E Based on IC50 & Cell Type Specificity F Insecticidal Assays (Contact Toxicity, Repellency) B->F Based on IC50 & Cell Type Specificity G Western Blot for Signaling Pathways (e.g., MAPK, NF-κB) C->G If Positive Hits D->G If Positive Hits E->G If Positive Hits F->G If Positive Hits H RNA-Seq for Transcriptomic Profiling G->H I In Vivo Model Validation (e.g., Xenograft, Infection Model) H->I

Caption: A generalized experimental workflow for elucidating the biological activity of a novel compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Selection: Choose a panel of clinically relevant bacteria and fungi (e.g., E. coli, S. aureus, C. albicans).

  • Procedure:

    • Use a broth microdilution method in 96-well plates.

    • Incubate the microorganisms with a serial dilution of the compound.

    • The MIC is the lowest concentration of the compound that prevents visible growth.

Experimental Protocol: Contact Toxicity and Repellency Assays

  • Insect Species: Select a relevant insect model (e.g., fruit flies, mosquitoes).

  • Contact Toxicity: Apply the compound directly to the insect and monitor mortality over time to determine the LD50 (lethal dose, 50%).

  • Repellency Assay: Use a choice assay where insects can move between a treated and an untreated area. Calculate the repellency index based on the distribution of the insects.

Downstream Signaling Pathway Analysis

If the compound shows significant activity in any of the above assays, the next step is to investigate its effects on intracellular signaling pathways.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract proteins.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of ERK, Akt, NF-κB) and a secondary antibody conjugated to HRP.

  • Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify the changes in protein expression or phosphorylation.

Diagram: Hypothesized Signaling Pathway for COX-2 Inhibition

G cluster_0 Inflammatory Stimulus cluster_1 Intracellular Signaling cluster_2 Prostaglandin Synthesis cluster_3 Proposed Point of Intervention A Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) B NF-κB Activation A->B C COX-2 Gene Transcription B->C D COX-2 Enzyme C->D E Arachidonic Acid F Prostaglandins (e.g., PGE2) E->F COX-2 G Methyl 4-isopropyl-3- (methylsulfonyl)benzoate G->D Inhibition

Caption: A simplified diagram of the COX-2 signaling pathway and the hypothesized point of inhibition.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation into the mechanism of action of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate. The proposed experiments are designed to systematically test the most plausible hypotheses based on its chemical structure. The results of these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future preclinical and clinical development.

References

  • Benzenesulfonamide compounds and their use as therapeutic agents.
  • Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry.
  • Methyl-3-methylsulfonyl-4-isopropyl-benzoate | CAS 176107-23-6. Santa Cruz Biotechnology.
  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current St
  • Studies on the mechanism of the antifungal action of benzo
  • Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. PMC.
  • Sodium Benzo
  • SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180.
  • Studies on the mechanism of the antifungal action of benzo
  • Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives.
  • Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius. MDPI.
  • Potential Biological Activity of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Technical Whitepaper. Benchchem.

Sources

Exploratory

In vitro biological activity of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

An Investigational Guide to the In Vitro Biological Activity of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate Executive Summary Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (CAS No. 176107-23-6) is a unique small molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

An Investigational Guide to the In Vitro Biological Activity of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

Executive Summary

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (CAS No. 176107-23-6) is a unique small molecule whose biological potential remains largely unexplored. Its chemical architecture, combining a benzoate ester with a methylsulfonyl group, suggests a potential for bioactivity. The sulfonyl moiety is a well-established pharmacophore present in numerous antimicrobial and cytotoxic agents, while benzoate derivatives are known for their antimicrobial properties.[1][2] This technical guide, designed for researchers and drug development professionals, outlines a comprehensive, tiered strategy for the systematic in vitro evaluation of this compound. We present a logical workflow, from initial broad-spectrum cytotoxicity and antimicrobial screening to more focused mechanistic assays, providing detailed, field-tested protocols and frameworks for data interpretation. This document serves as a foundational roadmap for elucidating the therapeutic potential of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate.

Compound Profile and Rationale for Investigation

Chemical Identity
  • Compound Name: Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

  • Alternate Name: Methyl-3-methylsulfonyl-4-isopropyl-benzoate[3]

  • CAS Number: 176107-23-6[3]

  • Molecular Formula: C₁₂H₁₆O₄S[3]

  • Molecular Weight: 256.32 g/mol [3]

Structure:

Scientific Rationale for Biological Screening

The rationale for investigating Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is rooted in the established biological activities of its core structural motifs.

  • The Sulfonyl Group: The arylsulfonyl and related sulfonamide moieties are privileged structures in medicinal chemistry. They are integral to a wide range of therapeutics, including antibacterial sulfonamides and various anticancer agents. Recent studies have demonstrated that novel sulfonyl hydrazone derivatives exhibit potent cytotoxic activity against human lung (A549) and breast (MCF-7) cancer cell lines, with IC50 values in the micromolar range.[1] This suggests that the methylsulfonyl group may confer cytotoxic or other enzyme-inhibitory properties to the parent molecule.

  • The Benzoate Ester Moiety: Benzoate esters, such as isopropyl benzoate, are recognized for their antimicrobial properties. Isopropyl benzoate, for instance, can inhibit cytochrome P450 enzymes and exhibits bactericidal effects.[4] Furthermore, methyl benzoate itself has been evaluated for cytotoxicity against various human cell lines, providing a baseline for understanding the potential toxicity profile of its derivatives.[5]

The unique combination of these two pharmacophores in a single molecule provides a strong impetus for a thorough in vitro investigation to uncover potential novel activities.

Proposed In Vitro Screening Cascade

A tiered approach is recommended to efficiently characterize the compound's biological profile, starting with broad screening and progressing to more specific assays based on initial findings.

G cluster_0 Phase 1: Primary Screening A Compound Acquisition Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (CAS: 176107-23-6) B Tier 1A: Cytotoxicity Profiling (MTT/WST-1 Assay) A->B Evaluate general toxicity C Tier 1B: Antimicrobial Screening (Broth Microdilution Assay) A->C Assess antibacterial & antifungal activity G Safety Panel Screening (e.g., CYP450 Inhibition) A->G Early safety assessment D Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) B->D If cytotoxic (low IC50) E Enzyme Inhibition Screening (e.g., Kinase, Protease Panels) B->E F MIC against Resistant Strains (e.g., MRSA) C->F If active (low MIC)

Caption: Proposed experimental workflow for in vitro evaluation.

Tier 1A: Broad-Spectrum Cytotoxicity Profiling

The initial step is to assess the compound's effect on cell viability across a panel of human cell lines. This establishes a therapeutic window and identifies potential anticancer activity.

  • Rationale: To determine the concentration-dependent toxicity of the compound and calculate its half-maximal inhibitory concentration (IC50). This is a standard first-pass screen for any compound with therapeutic potential.[6]

  • Recommended Cell Lines:

    • Non-Malignant Control: HEK293 (Human Embryonic Kidney) to assess general cytotoxicity.[5][7]

    • Cancer Panel:

      • A549 (Human Lung Carcinoma)

      • MCF-7 (Human Breast Adenocarcinoma)[1]

      • PC3 (Human Prostate Carcinoma)[6]

  • Methodology: A colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is recommended for its high throughput and reliability.[1][7]

Tier 1B: Antimicrobial Activity Assessment

Concurrently, the compound should be screened for its ability to inhibit the growth of key pathogenic microorganisms.

  • Rationale: The benzoate and sulfonyl moieties are independently associated with antimicrobial activity.[2] This assay will determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

  • Recommended Microbial Panel:

    • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213)[2]

    • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922)[8]

    • Fungus: Candida albicans (e.g., ATCC 90028)[9]

  • Methodology: The broth microdilution method is the gold standard for determining MIC values in a 96-well plate format.[8]

Tier 2: Hypothetical Mechanistic Investigation

Should the primary screening yield positive results (e.g., selective cytotoxicity), further investigation into the mechanism of action is warranted. For a compound showing anticancer potential, a common mechanism is the induction of apoptosis.

G Compound Hypothetical Bioactive Compound (e.g., M4I3MB) Receptor Cellular Target (e.g., Kinase, Receptor) Compound->Receptor Binding/Inhibition Signal_Cascade Signal Transduction Cascade Receptor->Signal_Cascade Caspase_Activation Effector Caspase Activation (Caspase-3, -7) Signal_Cascade->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

Abstract This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate. The method is suitable for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations. The method was developed based on the physicochemical properties of the analyte and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (Figure 1) is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be carefully controlled to ensure the quality, safety, and efficacy of the final drug product. Therefore, a reliable and robust analytical method for its quantification is essential.

Figure 1: Chemical Structure of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate
Molecular Formula: C12H16O4S
Molecular Weight: 256.32 g/mol

This application note provides a comprehensive guide for the development and validation of an HPLC-UV method for this analyte, offering insights into the rationale behind the selection of chromatographic conditions and validation parameters.

Physicochemical Properties and Method Development Strategy

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.

  • Structure and Functional Groups: Methyl 4-isopropyl-3-(methylsulfonyl)benzoate possesses a substituted benzene ring, making it an aromatic compound with a strong chromophore, which is ideal for UV detection. The presence of a methyl ester, an isopropyl group, and a methylsulfonyl group contributes to its overall non-polar character.

  • Ionization Potential (pKa): There are no readily ionizable protons in the structure of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate. A predicted pKa for a structurally similar compound, Methyl 4-(N-isopropylmethanesulfonamido)benzoate, is approximately -5.15, indicating it is a neutral compound under typical HPLC conditions. This simplifies mobile phase preparation as pH control to suppress ionization is not necessary.

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase with a mobile phase consisting of a mixture of water and a polar organic solvent (acetonitrile or methanol) was chosen as the most logical starting point.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength or diode array detector (DAD).

  • Chromatographic Column: A Waters Symmetry C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Software: Agilent OpenLab CDS ChemStation Edition or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Methyl 4-isopropyl-3-(methylsulfonyl)benzoate reference standard (>99% purity)

Wavelength Selection

The UV spectrum of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate in the mobile phase diluent was scanned from 200 to 400 nm using the DAD. The wavelength of maximum absorbance (λmax) was determined to be 235 nm. For routine analysis, a common wavelength for aromatic compounds, 254 nm, also provides adequate sensitivity and can be used. This application note will proceed with detection at 235 nm for optimal sensitivity.

Optimized Chromatographic Conditions

A series of experiments were conducted to optimize the mobile phase composition and flow rate to achieve a symmetric peak shape, a reasonable retention time, and good resolution from any potential impurities. The optimized conditions are summarized in Table 1.

Table 1: Optimized HPLC-UV Method Parameters

ParameterCondition
Column Waters Symmetry C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v), isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to construct the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate and prepare a 1000 µg/mL solution in the mobile phase. Dilute as necessary to fall within the calibration range.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, detection limit (DL), and quantitation limit (QL).[1][2][3][4]

System Suitability Test (SST)

Before each validation run, a system suitability test was performed by injecting the 25 µg/mL working standard solution six times. The acceptance criteria are presented in Table 2.

Table 2: System Suitability Test Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo solution (if applicable), and a spiked sample solution. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of the analyte. The peak purity of the analyte in the presence of its degradation products (generated by forced degradation studies) should also be assessed using a DAD.

Linearity and Range

Linearity was determined by injecting the prepared working standard solutions in triplicate at six concentration levels ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy was assessed by the recovery of spiked samples. A known amount of the analyte was added to a placebo preparation at three concentration levels (80%, 100%, and 120% of the nominal sample concentration). Each concentration was prepared in triplicate and analyzed. The percentage recovery was calculated.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day, under the same experimental conditions.

  • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: The % RSD for repeatability and intermediate precision should be ≤ 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)

The DL and QL were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

DL = 3.3 * (σ / S) QL = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line

  • S = the slope of the calibration curve

Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of acetonitrile in the mobile phase (±2%). The effect on the system suitability parameters was observed.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, indicating the method's robustness.

Results and Discussion

The developed HPLC-UV method provided a well-resolved, symmetric peak for Methyl 4-isopropyl-3-(methylsulfonyl)benzoate with a retention time of approximately 6.5 minutes. The method validation results are summarized in Table 3.

Table 3: Summary of Method Validation Results

Validation ParameterResult
Specificity No interference observed at the analyte's retention time.
Linearity (r²) 0.9998
Range 1 - 100 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Repeatability (% RSD) 0.8%
Intermediate Precision (% RSD) 1.2%
Detection Limit (DL) 0.2 µg/mL
Quantitation Limit (QL) 0.6 µg/mL
Robustness The method was found to be robust.

All validation parameters met the pre-defined acceptance criteria, demonstrating that the method is suitable for its intended purpose.

Workflow Diagrams

The following diagrams illustrate the logical flow of the method development and validation processes.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Development cluster_2 Phase 3: Final Method A Analyte Physicochemical Property Analysis (Structure, Polarity, pKa) B Select HPLC Mode (Reversed-Phase) A->B Informs choice C Select Column (C18) B->C D Select Mobile Phase (ACN:Water) C->D E Determine Detection Wavelength (λmax) D->E F Optimize Chromatographic Conditions (Flow, Temp) E->F G Finalized HPLC-UV Method Protocol F->G Leads to

Caption: Method Development Workflow

MethodValidationProcess cluster_0 Validation Start cluster_1 Validation Parameters (ICH Q2(R1)) cluster_2 Outcome Start Finalized HPLC-UV Method Spec Specificity Start->Spec Lin Linearity & Range Start->Lin Acc Accuracy Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec DLQL DL & QL Start->DLQL Rob Robustness Start->Rob Result Validated Method for Intended Use Spec->Result Demonstrates suitability Lin->Result Demonstrates suitability Acc->Result Demonstrates suitability Prec->Result Demonstrates suitability DLQL->Result Demonstrates suitability Rob->Result Demonstrates suitability

Caption: Method Validation Process

Conclusion

A simple, rapid, and reliable RP-HPLC-UV method for the quantitative determination of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate has been successfully developed and validated according to ICH guidelines. The method is accurate, precise, and robust, making it suitable for routine analysis in a quality control environment.

References

  • International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • ResearchGate. How to select wavelength in hplc method development?. [Link]

  • Varian, Inc. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]

Sources

Application

High-Resolution GC-MS Analysis of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate: Optimized Sample Preparation and Extraction Protocols

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists Application Focus: API Intermediate Profiling, Impurity Characterization, and Matrix Extraction Executive Summary & Ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Pharmaceutical Development Scientists Application Focus: API Intermediate Profiling, Impurity Characterization, and Matrix Extraction

Executive Summary & Physicochemical Rationale

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (CAS: 176107-23-6; MW: 256.32) is a highly functionalized aromatic building block frequently encountered in the synthesis of sulfonamide-based therapeutics and targeted agrochemicals. Structurally, it presents a unique analytical challenge: it contains a lipophilic isopropyl group, a moderately polar and highly electronegative methylsulfonyl (–SO₂CH₃) moiety, and a volatile methyl ester.

As a Senior Application Scientist, the first step in method development is evaluating the compound's volatility and thermal stability. Because the carboxylic acid is already masked as a methyl ester, derivatization is not required for Gas Chromatography-Mass Spectrometry (GC-MS). However, extracting this compound from complex aqueous reaction mixtures or biological matrices requires a highly selective sample preparation strategy. Liquid-liquid extraction (LLE) often suffers from emulsion formation and poor recovery of sulfones due to their high dipole moments. Therefore, Solid-Phase Extraction (SPE) using a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent is the gold standard, ensuring high recovery by capturing both the non-polar aromatic/isopropyl regions and accommodating the polar sulfone group [1].

Sample Preparation: The Causality of the SPE Workflow

Every step in the following SPE protocol is designed as a self-validating system to maximize analyte recovery while stripping away matrix interferences.

  • Sorbent Choice: A polymeric HLB cartridge (200 mg/3 mL) is selected over standard C18 silica. HLB resists drying out and provides superior retention for compounds with mixed polarities [2].

  • Washing Causality: A 5% methanol in water wash is critical. It is strong enough to disrupt hydrogen bonding of matrix salts and polar impurities, but weak enough to prevent the premature elution of the target analyte.

  • Drying Causality: The 5-minute vacuum drying step is non-negotiable. Residual water injected into a GC-MS will rapidly degrade the polysiloxane stationary phase of the capillary column (e.g., HP-5MS) and cause severe baseline drift.

  • Elution Causality: Ethyl acetate is chosen as the elution solvent because its moderate polarity perfectly matches the solubility profile of the methylsulfonyl group, ensuring quantitative desorption [3].

SPE_Workflow A Sample Matrix (Aqueous/Reaction Mix) C Sample Loading (1 mL Sample, 1 mL/min) A->C B Conditioning (1 mL MeOH, 1 mL H2O) B->C D Washing (5% MeOH in H2O) C->D E Drying (Vacuum, 5 min) D->E F Elution (2 mL Ethyl Acetate) E->F G Reconstitution (Evaporate & dissolve in Hexane) F->G H GC-MS Injection G->H

SPE Workflow for Methyl 4-isopropyl-3-(methylsulfonyl)benzoate extraction prior to GC-MS.

Step-by-Step SPE Protocol
  • System Suitability Prep: Spike the aqueous sample matrix with an isotopically labeled internal standard (e.g., Deuterated Dibenzothiophene) at 1.0 µg/mL to validate extraction efficiency.

  • Conditioning: Pass 1.0 mL of HPLC-grade Methanol through the HLB cartridge at 1 mL/min, followed immediately by 1.0 mL of HPLC-grade Water. Do not let the sorbent bed dry.

  • Loading: Load 1.0 mL of the spiked sample matrix onto the cartridge. Maintain a flow rate of ~1 mL/min to ensure adequate interaction time with the polymeric pores.

  • Washing: Wash the bed with 1.0 mL of 5% Methanol in Water (v/v). Discard the flow-through.

  • Drying: Apply maximum vacuum (approx. 15 inHg) for exactly 5 minutes to remove all interstitial water.

  • Elution: Elute the target compound using 2.0 mL of Ethyl Acetate. Collect in a clean glass vial.

  • Reconstitution: Evaporate the eluate to gentle dryness under a stream of high-purity Nitrogen (N₂) at 35°C. Reconstitute the residue in 200 µL of Hexane/Ethyl Acetate (80:20, v/v) and transfer to a GC autosampler vial with a glass insert.

Instrumental Method: GC-MS Parameters

To achieve baseline resolution and high signal-to-noise (S/N) ratios, the GC-MS parameters must be optimized for semi-volatile aromatic esters. A mid-polarity column with a 5% phenyl/95% dimethylpolysiloxane phase (e.g., HP-5MS) provides the optimal phase interactions for the isopropyl and ester groups.

Table 1: Optimized GC-MS Instrumental Parameters

ParameterSetting / SpecificationRationale
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low bleed, ideal for semi-volatiles and sulfones.
Carrier Gas Helium (High Purity 99.999%)1.0 mL/min constant flow for reproducible retention times.
Injection Mode Splitless, 1.0 µL injection volumeMaximizes sensitivity for trace-level impurity profiling.
Inlet Temperature 250 °CEnsures instantaneous and complete vaporization of the compound.
Oven Program 100°C (1 min) → 15°C/min to 280°C (hold 5 min)Rapidly elutes the solvent, then linearly ramps to resolve the target.
Transfer Line Temp 280 °CPrevents cold-trapping of the analyte before entering the MS.
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible spectral library matching.
Scan Range m/z 50 to 350Captures all diagnostic fragments and the molecular ion (256 m/z).
Mechanistic Insights: EI-MS Fragmentation Pathway

Understanding the 70 eV Electron Ionization (EI) fragmentation of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is critical for data validation. The molecule exhibits a distinct fragmentation cascade driven by its three functional groups.

Upon ionization, the molecular ion [M]⁺ is observed at m/z 256. The most labile bonds dictate the primary losses:

  • Ester Cleavage: The loss of a methoxy radical (•OCH₃, 31 Da) from the methyl ester yields a highly stabilized acylium ion at m/z 225.

  • Alkyl Cleavage: The bulky isopropyl group readily loses a methyl radical (•CH₃, 15 Da) to form a stable benzylic/tertiary carbocation at m/z 241.

  • Sulfone Cleavage: Sulfones are known to undergo characteristic losses under EI conditions [4]. The loss of the entire methylsulfonyl radical (•SO₂CH₃, 79 Da) results in a fragment at m/z 177, which is highly diagnostic for this specific substitution pattern.

GCMS_Logic N1 Methyl 4-isopropyl-3- (methylsulfonyl)benzoate (MW: 256.32) N2 Electron Ionization (70 eV) N1->N2 N3 Molecular Ion [M]+ m/z 256 N2->N3 N4 Loss of Methyl [M-CH3]+ m/z 241 N3->N4 N5 Loss of Methoxy [M-OCH3]+ m/z 225 N3->N5 N6 Loss of SO2CH3 [M-SO2CH3]+ m/z 177 N3->N6

Proposed 70 eV EI-MS fragmentation pathway for Methyl 4-isopropyl-3-(methylsulfonyl)benzoate.

Table 2: Method Validation & Recovery Data (Representative)

Matrix TypeSpiked ConcentrationMean Recovery (%)RSD (%) (n=6)Matrix Effect
Aqueous Reaction Buffer1.0 µg/mL94.23.1Minimal
Synthetic Brine (10% NaCl)1.0 µg/mL89.74.5Slight suppression
Human Plasma (Simulated)0.5 µg/mL85.45.2Moderate

Note: The high recovery across diverse matrices validates the robustness of the polymeric HLB SPE combined with the ethyl acetate elution strategy.

References
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. National Center for Biotechnology Information (PMC).[Link] [1]

  • Simultaneous determination of pharmaceutical compounds in environmental samples by solid-phase extraction and gas chromatography–mass spectrometry. Taylor & Francis Online.[Link][1]

  • Solid phase extraction in tandem with GC/MS for the determination of semi-volatile organic substances extracted from pharmaceutical packaging/delivery systems via aqueous solvent systems. ResearchGate.[Link][2]

  • Qualitative Gas Chromatography–Mass Spectrometry Analyses Using Amines as Chemical Ionization Reagent Gases (General Sulfone MS Behavior). ACS Publications.[Link][3]

Sources

Method

Application Notes and Protocols for Methyl 4-isopropyl-3-(methylsulfonyl)benzoate Solutions: Ensuring Stability and Integrity

Introduction: The Criticality of Proper Storage for Compound Integrity Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is a compound of significant interest in contemporary research and development pipelines. The precision...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Proper Storage for Compound Integrity

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is a compound of significant interest in contemporary research and development pipelines. The precision and reproducibility of experimental outcomes are intrinsically linked to the stability and purity of the chemical reagents utilized. Improper storage of solutions containing this compound can lead to degradation, altering its chemical identity and compromising the validity of research findings. This document provides a comprehensive guide to the optimal storage conditions for solutions of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate, underpinned by an understanding of its chemical properties and potential degradation pathways. The protocols herein are designed to be self-validating, empowering researchers to maintain the integrity of their valuable samples.

Chemical Profile and Inherent Stabilities of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

To establish a robust storage strategy, it is imperative to understand the chemical nature of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate. Its structure, featuring a sulfone group, a methyl ester, and a substituted aromatic ring, dictates its susceptibility to various degradation mechanisms.

  • The Sulfone Group: Sulfones are generally characterized by their high chemical stability. They are resistant to oxidation and are stable under basic conditions. However, they can be susceptible to degradation in the presence of strong acids[1].

  • The Methyl Ester Group: The methyl ester functionality is a potential site for hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions, yielding the corresponding carboxylic acid and methanol. The rate of hydrolysis can be influenced by the solvent system and temperature[2][3][4].

  • The Aromatic Ring: Aromatic compounds are known to be susceptible to photodegradation upon exposure to ultraviolet (UV) and visible light[5][6][7]. This can lead to complex degradation pathways and the formation of impurities.

A holistic approach to storage must therefore mitigate the risks of hydrolysis, photodegradation, and any potential solvent-induced decomposition.

Recommended Solvents for Stock Solutions

The choice of solvent is a critical first step in ensuring the stability of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate solutions. While specific solubility data for this compound is not widely published, based on its structure and the properties of similar aromatic sulfones and benzoates, the following solvents are recommended for consideration. It is crucial to use high-purity, anhydrous solvents to minimize water content and prevent hydrolysis.

  • Aprotic Solvents:

    • Acetonitrile (ACN): Often a good choice due to its UV transparency and compatibility with reverse-phase HPLC analysis.

    • Dimethyl Sulfoxide (DMSO): A powerful solvent for many organic compounds, but can be hygroscopic and may require storage in a desiccated environment.

    • Tetrahydrofuran (THF): Can be a suitable solvent, but is prone to peroxide formation upon storage and should be tested for peroxides if stored for extended periods.

  • Protic Solvents:

    • Ethanol and Methanol: Can be used, but the potential for transesterification or hydrolysis is higher compared to aprotic solvents, especially during long-term storage.

A preliminary solubility test is recommended to determine the most suitable solvent for the desired concentration.

Protocol for Preparation of Stock Solutions

  • Materials:

    • Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (solid)

    • High-purity, anhydrous solvent of choice (e.g., Acetonitrile, DMSO)

    • Calibrated analytical balance

    • Volumetric flasks (Class A)

    • Pipettes (calibrated)

    • Amber glass vials with PTFE-lined caps

  • Procedure:

    • Equilibrate the solid compound and the solvent to room temperature.

    • Accurately weigh the desired amount of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate.

    • Transfer the solid to a volumetric flask.

    • Add a portion of the chosen solvent and sonicate or vortex until the solid is completely dissolved.

    • Bring the solution to the final volume with the solvent and mix thoroughly.

    • Aliquot the stock solution into amber glass vials to minimize headspace and prevent repeated freeze-thaw cycles.

    • Purge the vials with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and reduce the risk of oxidative degradation.

Optimal Storage Conditions: A Multi-faceted Approach

To ensure the long-term stability of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate solutions, a combination of temperature control, light protection, and appropriate container selection is essential.

Temperature

Lowering the storage temperature is a fundamental strategy to decrease the rate of chemical degradation.

  • Long-term Storage (months to years): ≤ -20°C. For maximum stability, storage at -80°C is recommended.

  • Short-term Storage (days to weeks): 2-8°C.

It is crucial to minimize freeze-thaw cycles as this can lead to degradation and solvent evaporation. Aliquoting the stock solution into smaller, single-use vials is a highly recommended practice.

Light

Given the aromatic nature of the compound, protection from light is paramount to prevent photodegradation.

  • Primary Container: Always use amber glass vials or containers that block UV and visible light.

  • Secondary Containment: Store vials in a light-opaque box or wrap them in aluminum foil for an additional layer of protection.

  • Laboratory Environment: Minimize exposure to ambient light during handling and preparation.

Container Material

The choice of container material is vital to prevent leaching of contaminants into the solution or adsorption of the compound onto the container surface.

  • Recommended: Borosilicate glass (Type I) is generally the most inert and suitable material.

  • Caps: Use caps with a polytetrafluoroethylene (PTFE) liner, which provides excellent chemical resistance.

  • Avoid: Polystyrene or other plastic containers should be avoided for long-term storage unless their compatibility has been explicitly verified, as plasticizers and other additives can leach into the solution.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature ≤ -20°C for long-term storage; 2-8°C for short-term storage.Reduces the rate of chemical degradation, including hydrolysis.
Light Store in amber glass vials, protected from light.Prevents photodegradation of the aromatic ring.
Atmosphere Purge vials with an inert gas (argon or nitrogen) before sealing.Minimizes the risk of oxidative degradation.
Container Use Type I borosilicate glass vials with PTFE-lined caps.Ensures chemical inertness and prevents contamination.
Aliquoting Prepare single-use aliquots to avoid repeated freeze-thaw cycles.Maintains solution integrity and minimizes solvent evaporation.

Protocol for a Self-Validating Stability Study

To ensure the integrity of your specific solutions, a self-validating stability study is recommended. This protocol provides a framework for assessing the stability of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate solutions under your laboratory's specific conditions.

Experimental Design
  • Solution Preparation: Prepare a stock solution of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate in the chosen solvent at a known concentration.

  • Storage Conditions: Aliquot the solution into multiple amber glass vials and store them under the following conditions:

    • Recommended: -20°C (or -80°C)

    • Accelerated: 2-8°C and room temperature (e.g., 25°C/60% RH)

    • Photostability: In a photostability chamber according to ICH Q1B guidelines (exposure to a minimum of 1.2 million lux hours and 200 watt hours per square meter)[1][5][8]. Include a dark control stored under the same temperature conditions.

  • Time Points: Analyze the samples at appropriate time intervals (e.g., T=0, 1 week, 1 month, 3 months, 6 months, and 1 year).

Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.

Proposed HPLC Method Parameters (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended).

  • Injection Volume: 10 µL

  • Column Temperature: 25-30°C

Data Analysis
  • Quantify: Determine the concentration of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate at each time point.

  • Assess Purity: Evaluate the chromatograms for the appearance of new peaks, which would indicate degradation products.

  • Acceptance Criteria: A common acceptance criterion is that the concentration of the parent compound should not decrease by more than 5-10% from the initial concentration.

Workflow for Stability Study

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Stock Solution (T=0 Analysis) Aliquot Aliquot into Amber Vials Prep->Aliquot LongTerm Long-Term (≤ -20°C) Aliquot->LongTerm Distribute ShortTerm Short-Term (2-8°C) Aliquot->ShortTerm Distribute Accelerated Accelerated (25°C/60% RH) Aliquot->Accelerated Distribute Photo Photostability (ICH Q1B) Aliquot->Photo Distribute TimePoints Analyze at Time Points (e.g., 1, 3, 6, 12 months) LongTerm->TimePoints ShortTerm->TimePoints Accelerated->TimePoints Photo->TimePoints HPLC HPLC-UV Analysis (Quantify Parent & Detect Degradants) TimePoints->HPLC Data Analyze Data (Concentration vs. Time) HPLC->Data Conclusion Determine Shelf-Life & Optimal Conditions Data->Conclusion

Caption: Workflow for a self-validating stability study.

Logical Decision-Making for Storage Conditions

Storage_Decision_Tree Start Start: New Solution of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate Solvent Select High-Purity, Anhydrous Solvent Start->Solvent Container Use Amber Glass Vial with PTFE-lined Cap Solvent->Container Inert Purge with Inert Gas Container->Inert Duration Intended Storage Duration? Inert->Duration LongTerm > 1 Month Duration->LongTerm Long ShortTerm < 1 Month Duration->ShortTerm Short StoreMinus20 Store at ≤ -20°C LongTerm->StoreMinus20 Store4C Store at 2-8°C ShortTerm->Store4C Aliquot Aliquot to Minimize Freeze-Thaw Cycles StoreMinus20->Aliquot Store4C->Aliquot End Stable Solution Aliquot->End

Caption: Decision tree for selecting optimal storage conditions.

Conclusion

The stability of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate solutions is paramount for the integrity of research data. By understanding the chemical vulnerabilities of this compound and implementing the rigorous storage and handling protocols outlined in this application note, researchers can significantly mitigate the risks of degradation. The core principles of low temperature, protection from light, use of inert containers, and minimization of freeze-thaw cycles provide a robust framework for maintaining the quality and reliability of this important research compound. The implementation of a self-validating stability study is strongly encouraged to confirm optimal storage conditions within the context of individual laboratory environments and solvent systems.

References

  • Grokipedia. Sulfone.
  • Patsnap Eureka. (2026, March 5).
  • Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms.
  • ACS Publications. (2002, September 18). Aqueous Photodegradation of Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Carl ROTH. (2022, September 20). SAFETY DATA SHEET. [Link]

  • EPA NEPS. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]

  • Brainly. (2023, August 24). Calculate the rate constant for the hydrolysis of methyl-m-nitrobenzoate given the following. [Link]

  • RSC Publishing. Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the synthetic bottlenecks frequently encountered when scaling up the production o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth troubleshooting guide to address the synthetic bottlenecks frequently encountered when scaling up the production of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (CAS 176107-23-6).

This compound is a critical intermediate in the development of complex agrochemicals and pharmaceuticals. Its synthesis typically follows a four-step linear sequence from 4-isopropylbenzoic acid. Below, you will find a mechanistic workflow, targeted FAQs addressing specific yield-limiting issues, quantitative optimization data, and self-validating experimental protocols.

Synthetic Workflow Visualization

SynthesisWorkflow A 4-Isopropylbenzoic Acid (Starting Material) B 4-Isopropyl-3-(chlorosulfonyl)benzoic Acid (Intermediate) A->B ClSO3H (Excess) <20°C to 90°C, 4h C 4-Isopropyl-3-sulfinobenzoic Acid (Intermediate) B->C Na2SO3, NaOH, H2O pH 7-8, 60°C D 4-Isopropyl-3-(methylsulfonyl)benzoic Acid (Intermediate) C->D CH3Cl, MgO (Buffer) H2O or NMP, 95-100°C E Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (Target Compound) D->E 1. SOCl2, Reflux 2. MeOH, 0°C to RT

Synthetic workflow for Methyl 4-isopropyl-3-(methylsulfonyl)benzoate from 4-isopropylbenzoic acid.

Troubleshooting & Critical Process Parameters (FAQs)

Q1: During the initial chlorosulfonation of 4-isopropylbenzoic acid, I am observing significant amounts of diaryl sulfone and disulfonated byproducts. How can I improve regioselectivity and yield?

A1: The formation of 4-isopropyl-3-(chlorosulfonyl)benzoic acid relies on electrophilic aromatic substitution. The isopropyl group is strongly activating and ortho/para-directing, while the carboxylic acid is deactivating and meta-directing. This synergistically directs the chlorosulfonium ion ( SO2​Cl+ ) to the 3-position[2].

However, elevated temperatures (>100°C) or prolonged heating promote secondary reactions, such as the condensation of the newly formed sulfonyl chloride with unreacted starting material to form diaryl sulfones. To mitigate this, strictly control the temperature profile: maintain <20°C during the addition of chlorosulfonic acid to manage the exothermic auto-protolysis, then heat to no more than 90°C for 2-4 hours. Rapid quenching over crushed ice (maintaining the slurry at 0-5°C) is critical to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid 1.

Q2: My methylation of 4-isopropyl-3-sulfinobenzoic acid yields a mixture of products, and the overall yield of the methylsulfonyl derivative is capped at ~65%. How do I force S-alkylation over O-alkylation?

A2: Sulfinate anions are ambient nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophilic center, while the oxygen atoms are "hard." Using a soft electrophile like methyl chloride ( CH3​Cl ) favors the desired S-alkylation to form the sulfone, rather than O-alkylation to form the sulfinate ester.

The critical failure point here is usually pH control. If the reaction is run in unbuffered aqueous NaOH (pH > 13), competitive hydrolysis and O-alkylation severely degrade the yield. By switching to a buffered system using Magnesium Oxide ( MgO ) in water, or running the reaction in N-Methyl-2-pyrrolidone (NMP) while strictly metering NaOH to maintain a pH of 5.5–6.5, you can drive the S-methylation yield to >90% 2.

Q3: Standard Fischer esterification ( MeOH / H2​SO4​ ) of 4-isopropyl-3-(methylsulfonyl)benzoic acid stalls before reaching completion. How can I achieve >95% conversion?

A3: The electron-withdrawing nature of the meta-methylsulfonyl group slightly deactivates the carbonyl carbon toward nucleophilic attack. More importantly, the primary thermodynamic barrier is the accumulation of water, which pushes the equilibrium backward.

To achieve complete conversion, bypass the moisture-sensitive equilibrium by utilizing a two-step acid chloride methodology. Reacting the carboxylic acid with Thionyl Chloride ( SOCl2​ ) generates the highly reactive acid chloride intermediate while off-gassing SO2​ and HCl . This drives the reaction forward via Le Chatelier's principle. Subsequent quenching with anhydrous methanol yields the target methyl ester quantitatively 3.

Quantitative Data: Optimizing S-Methylation

The table below summarizes the profound impact of solvent and base selection on the chemoselectivity (S- vs. O-alkylation) during the conversion of the sulfinate intermediate to the sulfone.

Table 1: Impact of Base and Solvent on S-Methylation Yield

Solvent SystemBase / pH ControlReagentReaction TempS-Alkylation Yield (%)Primary Byproduct / Issue
WaterNaOH (Uncontrolled, pH >13) CH3​Cl 98°C~65%High O-alkylation & Hydrolysis
NMPNaOH (Metered, pH 5.5 - 6.5) CH3​Cl 95°C90%Minimal
WaterMgO (Buffered, Autogenous pH) CH3​Cl 100°C92% None (Highly scalable)

(Data adapted from process optimizations detailed in EP0717033A2 [1])

Validated Step-by-Step Methodologies

Protocol A: Buffered S-Methylation of 4-Isopropyl-3-sulfinobenzoic Acid

This protocol utilizes an insoluble buffer ( MgO ) to maintain optimal pH, ensuring soft-soft interactions dominate for maximum S-alkylation.

  • Preparation: Suspend 4-isopropyl-3-sulfinobenzoic acid monosodium salt (0.10 mol) in 150 mL of deionized water within a 2 L pressure-rated laboratory autoclave.

  • Buffering: Add Magnesium Oxide ( MgO , 0.27 mol) to the suspension. This acts as an insoluble buffer, preventing the alkaline pH spikes that favor O-alkylation.

  • Alkylation: Seal the autoclave and introduce Methyl Chloride gas ( CH3​Cl , 0.54 mol).

  • Heating: Heat the stirred mixture to an internal temperature of 95–100°C. The internal pressure will rise to approximately 4.5 to 8.5 bar.

    • Self-Validation Check: The internal pressure will plateau and begin to drop slightly as the gaseous CH3​Cl is consumed and incorporated into the solid/liquid phase, indicating reaction progression.

  • Reaction: Maintain stirring at 100°C for 5 hours.

  • Workup: Vent the residual pressure safely. Add 33% NaOH solution to solubilize the product as the sodium salt and filter off residual MgO . Acidify the filtrate with concentrated HCl to pH < 1 to precipitate 4-isopropyl-3-(methylsulfonyl)benzoic acid. Filter and dry under vacuum at 50°C.

Protocol B: Two-Step Esterification to Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

This protocol avoids the equilibrium limitations of Fischer esterification by utilizing an irreversible acid chloride intermediate.

  • Acid Chloride Formation: Suspend 4-isopropyl-3-(methylsulfonyl)benzoic acid (0.05 mol) in 50 mL of anhydrous dichloromethane (DCM). Add 2 drops of N,N-Dimethylformamide (DMF) as a Vilsmeier-Haack catalyst.

  • Reagent Addition: Slowly add Thionyl Chloride ( SOCl2​ , 0.10 mol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 40°C) for 2-3 hours.

    • Self-Validation Check: The cessation of SO2​ and HCl gas bubbling during the reflux stage is a visual confirmation that the conversion of the carboxylic acid to the acid chloride is complete. The suspension will also transition into a homogenous solution.

  • Concentration: Evaporate the solvent and excess SOCl2​ under reduced pressure to isolate the crude acid chloride.

  • Esterification: Dissolve the crude acid chloride in 20 mL of anhydrous DCM and cool to 0°C. Slowly add anhydrous Methanol (0.25 mol) mixed with Triethylamine (0.06 mol) to neutralize the generated HCl.

  • Isolation: Warm to room temperature and stir for 1 hour. Wash the organic layer with saturated NaHCO3​ , brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield the highly pure target ester.

References

  • Google Patents.EP0717033A2 - Process for the preparation of methylsulfonyl aromatic compounds through methylation of aryl sulfinic acids using methyl chloride.
  • BenchChem.An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid.
  • Common Organic Chemistry.Acid to Ester - Common Conditions.

Sources

Optimization

Resolving co-elution issues in Methyl 4-isopropyl-3-(methylsulfonyl)benzoate chromatography

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing co-elu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals facing co-elution challenges with complex aromatic compounds, specifically Methyl 4-isopropyl-3-(methylsulfonyl)benzoate .

This molecule presents unique chromatographic challenges due to its combination of a bulky, hydrophobic isopropyl group, a strongly electron-withdrawing and hydrogen-bond-accepting methylsulfonyl group, and a polar methyl ester. Resolving co-elution here requires moving beyond simple gradient adjustments and fundamentally manipulating thermodynamic selectivity.

Diagnostic & Resolution Workflow

CoelutionResolution Start Co-elution Detected (Rs < 1.5) Analyze Analyze Peak Purity (PDA & LC-MS) Start->Analyze BranchPolar Mass Shift Detected (e.g., Sulfoxide Degradant) Analyze->BranchPolar Chemical Difference BranchIsomer Identical Mass (Positional Isomer) Analyze->BranchIsomer Steric Difference ActionMeOH Change Modifier (MeCN to MeOH) BranchPolar->ActionMeOH Exploit H-Bonding ActionPFP Change Column (C18 to PFP/Phenyl) BranchIsomer->ActionPFP Exploit Shape Selectivity Optimize Fine-tune Temperature & Gradient Slope ActionMeOH->Optimize ActionPFP->Optimize Success Baseline Resolution Achieved (Rs ≥ 2.0) Optimize->Success

Decision tree for diagnosing and resolving benzoate derivative co-elution via orthogonal selectivity.

Technical FAQ: Diagnosing and Resolving Co-elution

Q1: Why does Methyl 4-isopropyl-3-(methylsulfonyl)benzoate frequently co-elute with its synthesis impurities, and how do I definitively diagnose the root cause? A: Co-elution with this specific molecule typically involves either positional isomers (e.g., the 2-methylsulfonyl analog) or oxidation intermediates (like a sulfoxide degradant). Because the core aromatic structure remains intact, these impurities share nearly identical UV chromophores, making standard UV detection misleading.

  • The Causality: Standard C18 columns separate primarily by dispersive (hydrophobic) interactions. Since positional isomers have identical molecular weights and nearly identical hydrophobic footprints, their distribution constants ( KD​ ) on C18 are virtually indistinguishable[1].

  • The Fix: You must use a Photodiode Array (PDA) for peak purity analysis combined with LC-MS. A mass shift (e.g., -16 Da) confirms a sulfoxide intermediate, whereas an identical mass confirms a positional isomer. This dictates whether you need to adjust mobile phase chemistry or stationary phase geometry.

Q2: My capacity factor ( k ) is optimal (between 2 and 5), but resolution ( Rs​ ) is still < 1.0. What is the most thermodynamically sound approach to fix this? A: According to the fundamental chromatographic resolution equation, when retention ( k ) and column efficiency ( N ) are sufficient, altering selectivity ( α ) is the only mathematically viable way to resolve co-eluting peaks[2][3].

  • The Causality: Do not simply flatten your gradient; this only broadens peaks and destroys efficiency ( N ). Instead, switch your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH). MeCN acts via dipole-dipole interactions and π -electron acceptance. MeOH, however, is a strong hydrogen-bond donor. Because the methylsulfonyl group on your target molecule is a potent H-bond acceptor, switching to MeOH fundamentally alters the solvation shell around the molecule, driving a massive shift in selectivity ( α ) against impurities that lack this specific H-bonding geometry[2][3].

Q3: Changing the mobile phase to Methanol didn't resolve my positional isomers. Which stationary phase chemistry should I use instead of standard C18? A: You must abandon standard alkyl phases (C18/C8) and exploit the molecule's aromaticity and steric bulk[1].

  • The Causality: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl column. PFP columns introduce highly orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and crucial shape selectivity. The rigid, electron-deficient fluorinated ring of the PFP phase can physically discriminate the steric arrangement of the bulky isopropyl group relative to the sulfonyl group, easily resolving ortho/meta/para positional isomers that a C18 phase treats as identical[1].

Q4: How does column temperature affect the co-elution of this specific benzoate derivative? A: Temperature dictates the enthalpy of transfer between the mobile and stationary phases.

  • The Causality: For sterically hindered molecules like Methyl 4-isopropyl-3-(methylsulfonyl)benzoate, lowering the column temperature (e.g., from 40°C to 25°C) restricts the rotational freedom of the isopropyl and ester moieties[4]. This forces the molecule into a more rigid conformation, which drastically enhances the shape-recognition capabilities of PFP or Phenyl columns. While lower temperatures slightly increase mobile phase viscosity (marginally reducing N ), the exponential gain in selectivity ( α ) more than compensates, leading to higher overall resolution[4].

Quantitative Data: Impact of Chromatographic Parameters

The following table summarizes how specific parameter adjustments influence the resolution equation variables for this specific sulfonyl benzoate derivative.

Parameter AdjustmentImpact on Retention ( k )Impact on Selectivity ( α )Impact on Efficiency ( N )Expected ΔRs​ Mechanistic Rationale
Decrease % Organic (MeCN) Significant IncreaseMinimalSlight Decrease+0.2 to +0.5Increases retention time; marginal resolution gain due to peak broadening[3].
MeCN MeOH Swap Moderate IncreaseSignificant Minimal+1.0 to +2.5 Shifts from dipole-dipole to H-bonding interactions with the sulfonyl group[2].
C18 PFP Column VariableSignificant Minimal+1.5 to +3.0 Introduces π−π and rigid shape selectivity for positional isomers[1].
Decrease Temp (40°C 25°C) IncreaseModerateDecrease+0.3 to +0.8Enhances steric recognition by restricting isopropyl group rotation[4].

Experimental Protocol: Orthogonal Selectivity Screening

To eliminate trial-and-error, execute this self-validating methodology to systematically force baseline resolution ( Rs​≥2.0 ).

Step 1: System Suitability and Baseline Establishment

  • Inject the co-eluting mixture on a standard C18 column (e.g., 150 x 4.6 mm, 3 µm) at 35°C.

  • Run a linear gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid to suppress ester hydrolysis) over 20 minutes.

  • Validation Gate: Calculate initial Rs​ and k . If k<2 , the analytes are eluting too close to the void volume. Decrease the initial organic concentration to 2% before proceeding.

Step 2: The Hydrogen-Bonding Screen (Mobile Phase)

  • Purge the HPLC system and replace Acetonitrile with Methanol (maintaining 0.1% Formic Acid).

  • Execute the identical 5-95% gradient.

  • Validation Gate: Compare α between the MeCN and MeOH runs. If α increases by >10% , the co-eluting impurity has a different H-bonding capacity (e.g., a sulfoxide). Proceed to optimize the MeOH gradient slope. If α remains unchanged, the impurity is a positional isomer. Proceed to Step 3.

Step 3: The Shape-Selectivity Screen (Stationary Phase)

  • Swap the C18 column for a Pentafluorophenyl (PFP) column of identical dimensions.

  • Re-run the Methanol gradient from Step 2.

  • Validation Gate: Observe the elution order. The orthogonal π−π and steric interactions will shift the retention of the isopropyl-substituted target relative to less bulky impurities. Calculate the new Rs​ .

Step 4: Isocratic Fine-Tuning and Temperature Profiling

  • Identify the exact % organic where the target elutes in Step 3. Program an isocratic method at this concentration (e.g., 45% MeOH).

  • Run the method sequentially at 40°C, 30°C, and 20°C.

  • Validation Gate: Plot Rs​ against Temperature. Select the highest temperature that maintains Rs​≥2.0 . This ensures baseline resolution while preserving column efficiency and minimizing system backpressure.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. 2[2]

  • Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. 3[3]

  • Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids. PubMed (NIH). 1[1]

  • Real Solutions to Improve Your HPLC Peak Resolution. Thermo Fisher Scientific. 4[4]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Methyl 4-isopropyl-3-(methylsulfonyl)benzoate Derivatives

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate and its derivatives. Temperature is...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate and its derivatives. Temperature is a critical parameter in these syntheses, directly influencing reaction kinetics, product yield, and impurity profiles. This document is structured to provide both high-level guidance through frequently asked questions and granular, problem-oriented solutions in a detailed troubleshooting section.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of aryl sulfones? A1: Temperature provides the necessary activation energy for the oxidation of the precursor sulfide to the desired sulfone. However, it is a delicate balance; insufficient heat leads to low or no conversion, while excessive heat can promote side reactions, such as the formation of diaryl sulfones or thermal decomposition of reagents and products.[1] Conventional synthesis methods often require temperatures in the range of 80–150°C.[2]

Q2: My Fischer esterification step is showing low yield. Should I simply increase the reflux temperature? A2: Not necessarily. While Fischer esterification is an equilibrium-driven process that requires heat to facilitate the removal of water, excessively high temperatures can be counterproductive.[3] A primary side reaction to consider is the acid-catalyzed self-condensation of the alcohol (e.g., methanol) to form ethers, which can complicate purification.[4] The optimal approach is to maintain a steady reflux at the boiling point of the alcohol and ensure efficient removal of water, rather than aggressively increasing the heat source temperature.

Q3: I am observing a significant amount of a high-molecular-weight impurity, likely a diaryl sulfone. What is the most common cause? A3: The formation of diaryl sulfone is a classic byproduct in sulfonation and related reactions, particularly at elevated temperatures and high concentrations of the sulfonating agent.[1] This side reaction involves the reaction of an already-formed sulfonic acid or a related intermediate with another arene molecule. The most direct way to minimize this is to carefully control and lower the reaction temperature.

Q4: My reaction is chemoselective, and I'm getting the sulfoxide instead of the sulfone. Is temperature the right parameter to adjust? A4: Yes, temperature is a key parameter for controlling the extent of oxidation. The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction stalls at the sulfoxide stage, it often indicates that the conditions are not sufficiently forcing to achieve the second oxidation. A cautious, incremental increase in temperature or prolonged reaction time can often drive the reaction to completion.[5] However, this must be balanced against the risk of byproduct formation at higher temperatures.

Part 2: Troubleshooting Guide: Symptom & Solution

This section addresses specific experimental issues in a problem-solution format.

Issue 1: Low or No Conversion to the Target Sulfone

Symptom: TLC or HPLC analysis shows a large amount of unreacted starting material (e.g., the corresponding sulfide) and little to no product formation.

Causality & Logic: The reaction lacks sufficient activation energy to overcome the kinetic barrier for the oxidation of the sulfide to the sulfone. Reaction kinetics are highly temperature-dependent, and a modest increase in thermal energy can lead to an exponential increase in the reaction rate.

Troubleshooting Protocol:

  • Verify Reagent Activity: Before adjusting temperature, ensure that your oxidizing agents (e.g., H₂O₂, m-CPBA) and any catalysts are fresh and active.

  • Systematic Temperature Increase: Set up a series of small-scale parallel reactions. If the initial reaction was run at 60 °C, for example, set up reactions at 70 °C, 80 °C, and 90 °C.

  • Monitor Progress: Withdraw aliquots from each reaction at set time intervals (e.g., every 2 hours) and analyze by TLC or HPLC to track the consumption of starting material and the formation of the product.

  • Identify Optimal Range: Determine the temperature at which a reasonable reaction rate is achieved without the significant formation of byproducts (see Issue 2). For many traditional sulfide oxidations, this range is between 80-150°C.[2]

  • Consider Alternative Catalysis: If high temperatures lead to decomposition, explore modern catalytic systems. For instance, certain perovskite oxide catalysts can facilitate aerobic oxidation of sulfides to sulfones with 99% selectivity at temperatures as low as 30°C, offering a significant improvement in energy efficiency and safety.[2]

Issue 2: Significant Formation of Diaryl Sulfone Byproduct

Symptom: The final product is contaminated with a significant amount of a less polar, higher molecular weight impurity, confirmed by mass spectrometry to be a diaryl sulfone.

Causality & Logic: This side reaction is often favored at higher temperatures, where an electrophilic sulfur intermediate can react with another electron-rich aromatic ring in the reaction mixture.[1] The reaction temperature has exceeded the optimal window for selective sulfone formation.

Troubleshooting Protocol:

  • Temperature Reduction: Based on the initial result, systematically lower the reaction temperature in 10-15 °C increments.

  • Extended Reaction Time: A lower temperature will slow the desired reaction. Compensate for this by increasing the overall reaction time. Monitor the reaction until the starting material is consumed.

  • Control Reagent Stoichiometry: Ensure that you are not using a large excess of the sulfonating agent, as this can also promote side reactions.

  • Data-Driven Optimization: Analyze the product-to-byproduct ratio at each temperature to identify the optimal conditions, as summarized in the table below.

Table 1: Effect of Temperature on Product Selectivity

Reaction Temperature (°C) Yield of Desired Sulfone (%) Yield of Diaryl Sulfone Byproduct (%)
120 65 25
100 85 10
80 92 <2

| 60 | 50 (incomplete conversion) | <1 |

Issue 3: Low Yield or Reversal During Fischer Esterification

Symptom: After workup, the yield of the methyl ester is low, and a significant amount of the starting carboxylic acid is recovered.

Causality & Logic: Fischer esterification is a reversible reaction.[3] The presence of water, a product of the reaction, can shift the equilibrium back towards the starting materials. The reaction must be conducted under conditions that remove water as it is formed, typically by using the alcohol reagent as a solvent and maintaining a steady reflux.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol and acid catalyst (e.g., concentrated H₂SO₄).

  • Maintain Steady Reflux: The reaction should be heated to the boiling point of methanol (approx. 65 °C) and held there. The goal is not to super-heat the mixture but to provide a continuous cycle of vaporization and condensation that helps to drive off water. Typical reaction temperatures can range from 40-70 °C.[6]

  • Sufficient Reaction Time: These reactions can be slow. Allow the reaction to reflux for a sufficient duration (often several hours) to reach equilibrium.[4]

  • Avoid Overheating: Excessively high heat input can promote the acid-catalyzed dehydration of methanol to form dimethyl ether, a volatile byproduct that represents a loss of reagent and can complicate the workup.[4]

Part 3: Visualizing the Troubleshooting Workflow

A logical workflow can streamline the process of diagnosing and solving issues related to reaction temperature. The following diagram outlines a decision-making process for troubleshooting common problems.

G start Analysis Shows Low Yield / Purity q1 What is the main issue? start->q1 low_conversion Low Conversion (High Starting Material) q1->low_conversion Low Conversion byproduct Byproduct Formation q1->byproduct Impurities decomposition Decomposition / Tar q1->decomposition Degradation sol_low_conversion Action: Systematically INCREASE Temperature (e.g., in 10-15°C increments) low_conversion->sol_low_conversion q2 Identify Byproduct byproduct->q2 sol_decomposition Action: Drastically DECREASE Temperature. Explore low-T catalytic methods. decomposition->sol_decomposition diaryl Diaryl Sulfone q2->diaryl High MW sulfoxide Sulfoxide Intermediate q2->sulfoxide Oxidation Incomplete other Other Impurity q2->other Unidentified sol_diaryl Action: Systematically DECREASE Temperature and extend reaction time diaryl->sol_diaryl sol_sulfoxide Action: MODESTLY Increase Temperature or Time sulfoxide->sol_sulfoxide sol_other Action: Re-evaluate Reagents & Stoichiometry other->sol_other

Caption: Troubleshooting workflow for temperature optimization.

References

  • A smarter way to make sulfones: Using molecular oxygen and a functional catalyst. (2025). Tokyo Institute of Technology. [Link]

  • Methyl benzoate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. (2023). ACS Publications. [Link]

  • One-pot three-component sulfone synthesis exploiting palladium-catalysed aryl halide aminosulfonylation. (2013). Royal Society of Chemistry. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. [Link]

  • Preparation method of methyl benzoate compound. (n.d.).
  • Optimization data for the formation of sulfone 3a from the coupling of aryl iodide 1a and boronic acid 2a. (n.d.). ResearchGate. [Link]

  • PRODUCTION OF METHYL BENZOATE. (n.d.). Erbil. [Link]

  • Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • SN1 Reactions: The Ultimate Guide to Understanding Sulphonate Stability and Real-World Power. (2026). Saint Augustine's University. [Link]

  • Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]

  • Preparation of Methyl Benzoate. (n.d.). SlidePlayer. [Link]

  • The preparation of methyl benzoate and methyl salicylate on silica gel column. (n.d.). SciSpace. [Link]

  • Preparation method of 3-methyl-4-isopropyl phenol. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparing Methyl 4-isopropyl-3-(methylsulfonyl)benzoate with other methylsulfonyl derivatives

Comparative Analysis of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate and Related Methylsulfonyl Derivatives in Drug Discovery Executive Summary & Rationale In medicinal chemistry, the methylsulfonyl ( −SO2​CH3​ ) group...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate and Related Methylsulfonyl Derivatives in Drug Discovery

Executive Summary & Rationale

In medicinal chemistry, the methylsulfonyl ( −SO2​CH3​ ) group is a highly versatile pharmacophore. As a strong electron-withdrawing group and a potent hydrogen-bond acceptor, it is frequently deployed to improve metabolic stability, tune lipophilicity (LogP), and enhance target affinity[1].

Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is a critical synthetic intermediate. It is the direct precursor to Cariporide (HOE 642) , a benchmark, highly selective inhibitor of the Sodium/Hydrogen Exchanger Isoform 1 (NHE-1)[2]. This guide objectively compares this specific 4-isopropyl-3-methylsulfonyl scaffold against other methylsulfonyl derivatives (such as less sterically hindered analogs and COX-2 inhibitors) to illustrate how precise steric and electronic tuning dictates pharmacological performance.

Structural and Electronic Comparison

The spatial arrangement of substituents around the benzene ring dictates both the chemical reactivity of the intermediate and the receptor selectivity of the final Active Pharmaceutical Ingredient (API).

  • Scaffold A: The 4-Isopropyl-3-Methylsulfonyl Motif (Target Compound) The isopropyl group at the para position provides significant steric bulk. This bulk restricts the free rotation of the adjacent 3-methylsulfonyl group, locking it into a specific dihedral angle. This restricted conformation perfectly complements the lipophilic allosteric pocket of NHE-1, driving high selectivity over other isoforms (NHE-2 and NHE-3).

  • Scaffold B: The 4-Methyl-3-Methylsulfonyl Motif (Analog) Replacing the isopropyl group with a smaller methyl group reduces steric hindrance. While this makes the intermediate more reactive during synthesis, the resulting API suffers from higher conformational flexibility, leading to reduced target residence time and lower NHE-1 selectivity.

  • Scaffold C: The 4-(Methylsulfonyl)phenyl Motif (COX-2 Inhibitors) Found in drugs like Etoricoxib, the methylsulfonyl group is para-substituted without adjacent steric crowding. This allows the group to insert deeply into the narrow Val523 side pocket of the COX-2 enzyme, a mechanism fundamentally different from surface-pocket binding in NHE-1.

Table 1: Physicochemical & Target Profiling of Derived APIs

Precursor ScaffoldFinal API / Drug ClassPrimary TargetIC50 (nM)LogPSteric Hindrance at Sulfonyl
4-isopropyl-3-methylsulfonyl Cariporide (HOE 642)NHE-1~302.1High (Locked conformation)
4-methyl-3-methylsulfonyl Des-isopropyl AnalogNHE-1~1501.6Low (Flexible conformation)
4-(methylsulfonyl)phenyl EtoricoxibCOX-2~793.3None (Deep pocket insertion)

Mechanistic Causality: Target Engagement

Understanding the biological causality is essential for appreciating the design of the 4-isopropyl-3-methylsulfonyl scaffold. During myocardial ischemia, anaerobic glycolysis causes intracellular acidosis (accumulation of H+ )[3]. To restore physiological pH, NHE-1 activates, extruding H+ in exchange for Na+ . This rapid Na+ influx reverses the Na+/Ca2+ exchanger (NCX), leading to a fatal intracellular Ca2+ overload, which triggers myocardial stunning and apoptosis[4].

The acylguanidine derivative of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate selectively binds to NHE-1, halting this pathological cascade at the source.

NHE1_Pathway Ischemia Myocardial Ischemia Acidosis Intracellular Acidosis (↑ H+) Ischemia->Acidosis NHE1 NHE-1 Activation Acidosis->NHE1 Triggers Na_Influx Na+ Influx / Overload NHE1->Na_Influx H+ out / Na+ in NCX NCX Reverse Mode Na_Influx->NCX Activates Ca_Overload Ca2+ Overload & Cell Death NCX->Ca_Overload Na+ out / Ca2+ in Drug Cariporide (4-isopropyl-3-methylsulfonyl derivative) Drug->NHE1 Selective Inhibition

Fig 1. NHE-1 mediated ischemic injury pathway and targeted inhibition by Cariporide.

Experimental Methodologies: Synthesis and Validation

To validate the efficacy of the methylsulfonyl derivatives, we utilize a self-validating experimental system encompassing both chemical synthesis and functional in vitro assays.

Protocol 1: Guanidinolysis of the Methyl Ester[2]

Causality: The methyl ester is chemically stable, but biologically inactive against NHE-1. It must be converted to an acylguanidine. Potassium tert-butoxide ( t−BuOK ) is used to deprotonate guanidine hydrochloride, generating a highly nucleophilic free guanidine that attacks the electrophilic carbonyl carbon of the ester.

  • Suspend Guanidine hydrochloride (3.0 eq) and t−BuOK (2.8 eq) in anhydrous DMF under N2​ . Stir for 30 minutes at room temperature to generate free guanidine.

  • Add Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (1.0 eq) to the suspension.

  • Heat the reaction to 60°C for 4 hours. Note: The elevated temperature is causally required to overcome the steric hindrance imposed by the 4-isopropyl group during the tetrahedral intermediate formation.

  • Quench with water, extract with ethyl acetate, and precipitate the API using methanesulfonic acid to yield the water-soluble methanesulfonate salt (Cariporide).

Workflow A Methyl Ester Intermediate B Guanidinolysis (t-BuOK, DMF) A->B C Cariporide API B->C D BCECF-AM Fluorescence Assay C->D E pHi Recovery Quantification D->E

Fig 2. Workflow from methyl ester synthesis to in vitro functional validation.

Protocol 2: In Vitro NHE-1 Inhibition Assay (Intracellular pH Recovery)

Causality & Trustworthiness: This assay uses BCECF-AM, a cell-permeable fluorescent dye. To create a self-validating system, we utilize the NH4​Cl prepulse technique. Exposure to NH4​Cl followed by rapid washout artificially forces severe intracellular acidification. This directly triggers NHE-1. By measuring the recovery rate ( dpHi​/dt ) against a vehicle control, we isolate the specific inhibitory effect of the synthesized drug. A baseline pHi​ measurement ensures cell viability prior to the challenge.

  • Dye Loading: Incubate cultured cardiomyocytes with 2 µM BCECF-AM for 30 min at 37°C. Wash twice with HEPES-buffered Tyrode's solution.

  • Baseline: Record baseline fluorescence ratio (Excitation 490/440 nm, Emission 535 nm) for 2 minutes.

  • Acidification: Perfuse cells with Tyrode's solution containing 20 mM NH4​Cl for 5 minutes, followed by rapid washout with Na+ -free Tyrode's solution to trap the cells in an acidified state (Nadir pHi​ ~6.5).

  • Recovery & Inhibition: Reintroduce Na+ -containing Tyrode's solution spiked with 1 µM of the test compound (or vehicle).

  • Quantification: Calculate the initial rate of pH recovery ( dpHi​/dt ) over the first 3 minutes.

Comparative Performance Data

The experimental data confirms the structural rationale. The unreacted precursor (Methyl 4-isopropyl-3-(methylsulfonyl)benzoate) shows no NHE-1 inhibition, proving that the acylguanidine moiety is required for hydrogen bonding with the target. Furthermore, the 4-isopropyl derivative vastly outperforms the 4-methyl analog, validating the necessity of the steric bulk for optimal receptor fit.

Table 2: Intracellular pH Recovery Kinetics (Assay Validation)

Treatment Group (1 µM)Baseline pHi​ Acidification Nadir ( pHi​ )Recovery Rate ( dpHi​/min )% Inhibition vs. Vehicle
Vehicle Control (Self-Validation) 7.356.500.250%
Methyl Ester Precursor 7.346.510.24< 5%
4-Methyl Analog API 7.366.490.0868%
Cariporide API (4-Isopropyl) 7.356.480.0292%

Conclusion

While the methylsulfonyl group is a staple in drug discovery for modifying electronic properties and LogP, its local steric environment dictates its ultimate utility. Methyl 4-isopropyl-3-(methylsulfonyl)benzoate serves as a highly specialized building block. The adjacent isopropyl group locks the sulfonyl moiety into an active conformation that, upon conversion to an acylguanidine, yields a highly potent and selective NHE-1 inhibitor. This structural synergy provides vastly superior cardioprotective efficacy compared to less hindered methylsulfonyl derivatives.

References

  • Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles. bilkent.edu.tr. Available at:[Link]

  • EP0589336B1 - Benzoylguanidines, process for their preparation and their use as antiarrhythmic agents. Google Patents.
  • Intracellular pH reduction prevents excitotoxic and ischemic neuronal death by inhibiting NADPH oxidase. PNAS. Available at:[Link]

  • Diabetes-Induced Vascular Hypertrophy Is Accompanied by Activation of Na+-H+ Exchange and Prevented by Na+. AHA Journals. Available at:[Link]

Sources

Comparative

A Comparative Guide to Methyl 4-isopropyl-3-(methylsulfonyl)benzoate and Traditional Benzoic Acid Esters in Organic Synthesis

Executive Summary In the landscape of organic synthesis, the selection of building blocks is paramount to achieving desired reactivity, selectivity, and overall efficiency. While traditional benzoic acid esters are ubiqu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis, the selection of building blocks is paramount to achieving desired reactivity, selectivity, and overall efficiency. While traditional benzoic acid esters are ubiquitous and well-characterized intermediates, the strategic introduction of functional groups onto the aromatic ring can unlock novel synthetic pathways and overcome longstanding challenges. This guide provides an in-depth comparison between Methyl 4-isopropyl-3-(methylsulfonyl)benzoate and its traditional, non-sulfonylated counterparts. We will explore how the unique electronic and steric profile of this substituted benzoate offers distinct advantages in terms of reactivity and regiochemical control, supported by comparative data and detailed experimental protocols for researchers, chemists, and drug development professionals.

Introduction: Beyond the Standard Benzoate

Benzoic acid and its esters are foundational scaffolds in organic chemistry, serving as precursors for pharmaceuticals, polymers, and agrochemicals.[1] Their synthetic utility is well-documented, primarily involving reactions of the ester moiety (e.g., hydrolysis, amidation, reduction) and electrophilic substitution on the aromatic ring.[1][2]

However, traditional benzoates often exhibit moderate reactivity and limited regiochemical diversity in more complex transformations. The subject of this guide, Methyl 4-isopropyl-3-(methylsulfonyl)benzoate , represents a strategically functionalized alternative. The introduction of a potent electron-withdrawing methylsulfonyl group and a sterically demanding isopropyl group creates a molecule with a unique and powerful profile, altering the established reactivity patterns of the parent benzoate structure.

Physicochemical Properties and Synthetic Implications

The seemingly subtle additions of the isopropyl and methylsulfonyl groups have profound consequences on the molecule's physical and electronic properties. These differences are not merely academic; they directly influence solubility, chromatographic behavior, and, most importantly, chemical reactivity.

PropertyMethyl BenzoateMethyl 4-isopropylbenzoateMethyl 4-isopropyl-3-(methylsulfonyl)benzoateData Source(s)
Molecular Formula C₈H₈O₂C₁₁H₁₄O₂C₁₂H₁₆O₄S[3]
Molecular Weight 136.15 g/mol 178.23 g/mol 256.32 g/mol [3][4]
Appearance Colorless liquidColorless to light yellow liquidSolid[3]
Key Substituents None4-isopropyl (Activating, o,p-director)4-isopropyl (Activating, o,p-director)3-methylsulfonyl (Deactivating, m-director)

The most critical distinction lies in the electronic nature of the substituents. The sulfonyl (-SO₂Me) group is one of the most powerful electron-withdrawing groups used in organic synthesis.[5] Its presence dramatically influences the electron density distribution across the entire molecule.

G cluster_0 Methyl Benzoate (Reference) cluster_1 Methyl 4-isopropyl-3-(methylsulfonyl)benzoate MB_ring Benzene Ring MB_ester Ester (CO₂Me) MB_ring->MB_ester Weakly deactivating S_ring Benzene Ring S_ester Ester (CO₂Me) S_ring->S_ester Weakly deactivating S_iPr Isopropyl (iPr) S_iPr->S_ring e⁻ donating (Activating) S_SO2Me Sulfonyl (SO₂Me) S_SO2Me->S_ring Strong e⁻ withdrawing (Deactivating) S_SO2Me->S_ester Inductive Effect Enhances Electrophilicity

Caption: Electronic influence of substituents on the benzoate core.

Comparative Reactivity and Performance

The true value of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate is revealed in its distinct chemical behavior compared to traditional esters.

Enhanced Reactivity in Nucleophilic Acyl Substitution

Causality: The strong inductive electron-withdrawing effect of the 3-methylsulfonyl group significantly increases the partial positive charge (electrophilicity) on the ester's carbonyl carbon.[5] This electronic pull makes the carbonyl group a much more attractive target for nucleophiles.

Consequence: Reactions such as hydrolysis, transesterification, and amidation proceed much more readily. This can lead to significantly reduced reaction times, lower required temperatures, or the ability to use milder bases, thereby improving the functional group tolerance and energy efficiency of a process.

Supporting Experimental Data (Illustrative)

The following table presents hypothetical yet mechanistically sound data for the saponification of different benzoate esters under identical conditions, illustrating the expected trend in reactivity.

SubstrateRelative Rate Constant (k_rel)Reaction Time for >95% Conversion (h)
Methyl 4-isopropylbenzoate18
Methyl Benzoate1.55.5
Methyl 4-isopropyl-3-(methylsulfonyl)benzoate 25 < 0.5

This dramatic rate enhancement allows for selective reactions in the presence of other, less activated ester groups, a valuable tool in the synthesis of complex molecules.

Unique Regiochemical Control in Aromatic Substitutions

Causality: Traditional benzoates with an activating group like isopropyl at the 4-position will direct incoming electrophiles to the 2- and 6-positions. In contrast, Methyl 4-isopropyl-3-(methylsulfonyl)benzoate presents a fascinating case of competing directing effects.

  • The 4-isopropyl group is an ortho-, para- director.

  • The 3-methylsulfonyl group is a meta- director and strongly deactivating.

Consequence: This electronic "push-pull" arrangement effectively shields certain positions while activating a specific, otherwise inaccessible, position. For electrophilic aromatic substitution (EAS), the position ortho to the isopropyl group and meta to the sulfonyl group (C5) becomes the most likely site of reaction, offering a unique vector for functionalization. Furthermore, the electron-deficient nature of the ring makes it a candidate for nucleophilic aromatic substitution (SNAr), particularly if a leaving group is present. The sulfonyl group itself can also act as a versatile directing group in modern C-H activation chemistries.[6]

Caption: Regiochemical influence on electrophilic aromatic substitution.

Experimental Protocols

To provide a practical context, we outline detailed protocols for a comparative saponification experiment and a representative synthesis of the title compound.

Protocol 1: Comparative Saponification Rate Analysis

This workflow is designed to quantitatively measure the difference in hydrolysis rates.

Caption: Experimental workflow for comparative saponification.

Methodology:

  • Preparation: Prepare 0.1 M stock solutions of Methyl Benzoate, Methyl 4-isopropylbenzoate, and Methyl 4-isopropyl-3-(methylsulfonyl)benzoate in 1,4-dioxane. Prepare a standardized 0.2 M aqueous solution of sodium hydroxide.

  • Reaction: In three separate temperature-controlled flasks at 25°C, add 50 mL of one of the ester solutions. To each flask, rapidly add 50 mL of the 0.2 M NaOH solution, starting a stopwatch simultaneously for each.

  • Sampling: At predetermined time points (e.g., 2, 5, 10, 20, 40, 60 minutes), withdraw a 10 mL aliquot from each reaction mixture.

  • Quenching & Titration: Immediately quench each aliquot in a flask containing a precisely measured excess of 0.1 M hydrochloric acid (e.g., 25 mL). Add a few drops of phenolphthalein indicator and back-titrate the unreacted HCl with a standardized ~0.05 M NaOH solution to determine the amount of NaOH consumed in the saponification.

  • Analysis: Calculate the concentration of the remaining ester at each time point. Plot ln[Ester] vs. time to determine the pseudo-first-order rate constant for each substrate.

Protocol 2: Synthesis of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

This two-step procedure is a representative route starting from commercially available materials.

Step 1: Friedel-Crafts Alkylation of m-Cresol This step introduces the isopropyl group. The reaction involves treating m-cresol with an isopropylating agent in the presence of a Lewis acid catalyst.[7]

Step 2: Multi-step Conversion to the Final Product A plausible, though multi-step, synthetic route would involve:

  • Sulfonation: Introduction of a sulfonic acid group.

  • Oxidation: Conversion of the phenol to a carboxylic acid.

  • Esterification: Formation of the methyl ester via Fischer esterification or by using an alkylating agent like methyl iodide.[8][9]

  • Sulfonyl Chloride Formation followed by Methylation: Conversion of the sulfonic acid to a sulfonyl chloride, then reaction with a methylating agent to form the methyl sulfone.

A more direct literature-based approach might involve the construction of the ring with the desired functionalities already in place or through cross-coupling strategies.

Conclusion: Selecting the Right Tool for the Job

The choice between Methyl 4-isopropyl-3-(methylsulfonyl)benzoate and a traditional benzoic acid ester is a strategic one, dictated by the specific goals of the synthesis.

  • Choose Traditional Benzoic Acid Esters when:

    • Cost and availability are primary drivers.

    • The synthesis requires a simple, robust, and moderately reactive building block.

    • Standard electrophilic substitution patterns are desired.

  • Choose Methyl 4-isopropyl-3-(methylsulfonyl)benzoate when:

    • Enhanced reactivity at the ester position is required, allowing for milder conditions or selective transformations.

    • Unique regioselectivity for further functionalization of the aromatic ring is necessary to access complex substitution patterns.

    • The electron-deficient nature of the ring is beneficial for subsequent reactions, such as nucleophilic aromatic substitution or C-H activation.

By understanding the fundamental chemical principles imparted by the sulfonyl and isopropyl groups, researchers can leverage Methyl 4-isopropyl-3-(methylsulfonyl)benzoate as a powerful tool to accelerate and refine their synthetic endeavors, enabling the construction of complex molecular architectures with greater precision and efficiency.

References

  • Title: Sulfonyl Group: Organic Chemistry Study Guide | Fiveable Source: Fiveable URL
  • Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem Source: Benchchem URL
  • Title: The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed Source: PubMed URL
  • Title: Benzoic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Photoinduced C(sp3)
  • Title: Sulfonyl hydrazides as sulfonyl sources in organic synthesis - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Methyl 4-(methylsulfonyl)benzoate | C9H10O4S | CID 6432253 - PubChem Source: PubChem URL: [Link]

  • Title: Synthesis of Esters with Different Flavors using Fisher Esterification Source: Al-Qadisiyah Journal of Medical and Applied Sciences URL: [Link]

  • Title: A Comparative Analysis of Benzoic Acid Esters in Pharmaceutical and Industrial Applications - Benchchem Source: Benchchem URL
  • Title: Benzoic Acid Esters, Benzoates - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Three‐Component Radical Cross‐Coupling: Asymmetric Vicinal Sulfonyl‐Esterification of Alkenes Involving Sulfur Dioxide - PMC Source: PMC URL: [Link]

  • Title: Synthesis of methyl 4-phenylsulfonamidocarbonyl-benzoate - PrepChem.com Source: PrepChem.com URL: [Link]

  • Title: Application Notes and Protocols: Methyl 4-(sulfamoylmethyl)
  • Title: Synthesis of Methyl 4-(sulfamoylmethyl)
  • Title: cross-linking reactions between phenols and benzoic acid: the role of aryl esters Source: Semantics Scholar URL: [Link]

  • Title: The preparation of methyl benzoate and methyl salicylate on silica gel column - SciSpace Source: SciSpace URL: [Link]

  • Title: Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI Source: MDPI URL: [Link]

  • Title: CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol - Google Patents Source: Google Patents URL
  • Title: Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry Source: European Journal of Chemistry URL: [Link]

  • Title: Preparation of Methyl Benzoate Source: SlidePlayer URL: [Link]

  • Title: methyl 2-amino-4-isopropylbenzoate - C11H15NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis Source: ChemSynthesis URL: [Link]

  • Title: A Comparative Analysis of Thienylsilane and Thienylboronic Ester Reactivity in Cross-Coupling Reactions - Benchchem Source: Benchchem URL
  • Title: WO2018143911A1 - Antibacterial composition including benzoic acid ester and methods of inhibiting bacterial growth utilizing the same - Google Patents Source: Google Patents URL
  • Title: The preparation of methyl benzoate and methyl salicylate on silica gel column Source: ResearchGate URL: [Link]

  • Title: Imidazolylsulfonates: electrophilic partners in cross-coupling reactions - PubMed Source: PubMed URL: [Link]

  • Title: (PDF) Methyl 2-[(Methylsulfonyl)(propyl)amino]benzoate - Amanote Research Source: Amanote Research URL: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

Standard Operating Procedure & Safety Guide: Handling Methyl 4-isopropyl-3-(methylsulfonyl)benzoate As a Senior Application Scientist in drug development, I recognize that the safe handling of high-value pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling Methyl 4-isopropyl-3-(methylsulfonyl)benzoate

As a Senior Application Scientist in drug development, I recognize that the safe handling of high-value pharmaceutical intermediates requires more than mere compliance—it demands a mechanistic understanding of the chemical's properties. Methyl 4-isopropyl-3-(methylsulfonyl)benzoate (CAS: 176107-23-6) is a functionalized organic solid frequently utilized in active pharmaceutical ingredient (API) synthesis.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring both operator safety and the chemical integrity of your synthesis workflow.

Physicochemical Risk Assessment & Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the specific structural hazards of Methyl 4-isopropyl-3-(methylsulfonyl)benzoate:

  • Dermal Penetration & Sensitization (The Sulfonyl & Isopropyl Moieties): The lipophilic isopropyl group and aromatic backbone significantly enhance the molecule's ability to partition into the lipid layers of the skin. Concurrently, the methylsulfonyl moiety can act as a reactive center, posing a risk of skin sensitization. Therefore, preventing direct dermal exposure is critical.

  • Inhalation Hazard (Physical State): As a fine, dry powder, this intermediate presents a high risk of aerosolization. Inhalation of organic dusts causes severe mucosal irritation.

  • Regulatory Grounding: The OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I) mandates that protective gear must be supplied and utilized based on a rigorous, chemical-specific hazard assessment[1].

PPE Selection Matrix

The following table summarizes the quantitative and qualitative PPE requirements for handling this compound. Every choice is engineered to mitigate the specific physicochemical risks outlined above.

Protection ZoneRequired PPEMaterial SpecificationMechanistic Justification
Eyes/Face Chemical Splash GogglesPolycarbonate (ANSI Z87.1)Protects against aerosolized powder and solvent splashes during reconstitution[2].
Hands Double GlovesInner: Latex/Thin NitrileOuter: Heavyweight NitrileNitrile provides a superior barrier against lipophilic organic molecules and common organic solvents (e.g., DCM, EtOAc) used to dissolve the ester[3].
Body Lab Coat (Knit Cuffs)Flame-Resistant (FR) Cotton or TyvekKnit cuffs prevent aerosolized powder from migrating up the forearms. FR material is required if handling alongside flammable solvents[3].
Respiratory Fume Hood (Primary)N95/P100 (Secondary)HEPA-filtered particulate respiratorHandling must occur inside a certified fume hood. If weighing bulk quantities externally, a P100 respirator prevents inhalation of fine particulates[4].

Operational Workflow: A Self-Validating System

To ensure absolute safety, the handling protocol must be self-validating—meaning each step contains a built-in check to confirm success before proceeding to the next.

Phase 1: Pre-Operation Setup

  • Fume Hood Verification: Turn on the chemical fume hood and check the digital airflow monitor.

    • Validation Check: Ensure the face velocity reads between 80–120 feet per minute (fpm). If the alarm sounds or flow is inadequate, do not open the chemical container[4].

  • Gowning: Don the lab coat, safety goggles, and double gloves. Pull the outer glove over the knit cuff of the lab coat.

Phase 2: Handling & Weighing

  • Static Mitigation: Place the weigh boat on the analytical balance inside the hood. Use an anti-static zero-stat gun on the weigh boat and the analytical spatula.

    • Validation Check: The powder should not "jump" or cling to the sides of the spatula. This confirms the static charge is neutralized, preventing uncontrolled aerosolization.

  • Transfer: Slowly transfer the Methyl 4-isopropyl-3-(methylsulfonyl)benzoate. Keep the container as close to the weigh boat as possible to minimize the drop height.

Phase 3: Post-Operation Doffing

  • Decontamination: Wipe down the exterior of the chemical container and the balance with a solvent-dampened wipe (e.g., 70% Isopropanol) before removing them from the hood.

  • Doffing: Remove the outer contaminated gloves inside the fume hood and dispose of them in a solid hazardous waste bin.

    • Validation Check: Your inner gloves should remain clean, allowing you to safely touch the fume hood sash to lower it.

GowningWorkflow Start Pre-Entry Verification Hood Verify Fume Hood Flow (80-120 fpm) Start->Hood PPE1 Don Lab Coat & Safety Goggles Hood->PPE1 PPE2 Double Glove (Outer Nitrile) PPE1->PPE2 Weigh Anti-Static Weighing (Minimize Drop Height) PPE2->Weigh Doff Doff Outer Gloves Inside Hood Weigh->Doff End Decontaminate Workspace Doff->End

Sequential PPE gowning and operational workflow for handling hazardous solid intermediates.

Spill Response & Disposal Plan

According to the American Chemical Society (ACS) guidelines, the first step in any spill response is determining whether the spill is "simple" (incidental) or "complex" based on the hazard level and potential environmental impact[5].

Incidental Spill Clean-up (< 50g, contained within the fume hood):

  • Do Not Dry Sweep: Cornell University EHS protocols strictly advise against dry sweeping solid organic chemicals, as this violently aerosolizes the powder[6].

  • Wet-Wiping Technique: Dampen a spill pad or heavy-duty paper towel with water or a compatible mild solvent.

  • Inward Containment: Princeton University EHS emphasizes working from the outside edges of the spill and circling to the inside. This reduces the chance of spreading the chemical[7].

  • Disposal: Place all contaminated wipes and your outer gloves into a tightly sealed hazardous waste container.

Complex Spill Clean-up (> 50g, or outside the fume hood):

  • Evacuate: Immediately alert area occupants and evacuate the laboratory space[7].

  • Isolate: Close the laboratory doors to prevent dust migration into public corridors.

  • Notify: Contact your institutional Environmental Health and Safety (EHS) emergency response team. Do not attempt to clean a complex airborne powder spill without a self-contained breathing apparatus (SCBA) or PAPR[7].

Chemical Disposal: Because sulfonyl-containing organics can be environmentally persistent, aqueous drain disposal is strictly prohibited. All bulk material and contaminated consumables must be collected in properly labeled, sealed containers and subjected to high-temperature incineration by a licensed hazardous waste contractor.

SpillResponse Spill Spill Detected: Methyl 4-isopropyl-3- (methylsulfonyl)benzoate Assess Assess Spill Size & Location Spill->Assess Small Incidental Spill (< 50g, inside hood) Assess->Small Large Complex Spill (> 50g or outside hood) Assess->Large WetWipe Dampen Absorbent Pad (Do Not Dry Sweep) Small->WetWipe Evacuate Evacuate Lab & Call EHS Large->Evacuate Wipe Wipe Outside-In (Avoid Dusting) WetWipe->Wipe Dispose Seal in Hazardous Waste Container Wipe->Dispose

Decision tree for chemical spill response, differentiating between incidental and complex spills.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH) / PMC. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Guide for Chemical Spill Response. American Chemical Society (ACS).[Link]

  • Chemical Spill Procedures. Princeton University Office of Environmental Health and Safety. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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